molecular formula C10H11NO6 B2799252 5-Ethoxy-4-methoxy-2-nitrobenzoic acid CAS No. 61948-83-2

5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Cat. No.: B2799252
CAS No.: 61948-83-2
M. Wt: 241.199
InChI Key: HVTHICJFQQKQDW-UHFFFAOYSA-N
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Description

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C10H11NO6 and its molecular weight is 241.199. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-4-methoxy-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-4-methoxy-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-4-methoxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-9-4-6(10(12)13)7(11(14)15)5-8(9)16-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHICJFQQKQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2). This compound is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast and Roflumilast analogs, used in treating inflammatory diseases.

The pathway selected prioritizes regiochemical control and scalability , utilizing Isovanillin as the starting material. This route avoids the formation of inseparable isomers common in direct nitration of benzoic acid derivatives.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid Core Challenge: Installing the nitro group at the C2 position (ortho to the carboxyl) while maintaining the specific alkoxy pattern (5-ethoxy, 4-methoxy). Strategic Solution: The "Aldehyde-First" strategy is employed. Starting with Isovanillin (3-hydroxy-4-methoxybenzaldehyde) allows for selective O-alkylation. Subsequent nitration is performed on the aldehyde rather than the acid. The aldehyde group (CHO) directs the nitro group to the C6 position (which becomes C2 in the final acid) more cleanly than the carboxyl group, due to steric and electronic synergy with the 3-ethoxy group.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic disconnection showing the 'Aldehyde-First' strategy. Target 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (Target) NitroAldehyde 6-Nitro-3-ethoxy-4-methoxybenzaldehyde (Key Intermediate) NitroAldehyde->Target Oxidation (KMnO4) Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (O-Alkylated Precursor) Aldehyde->NitroAldehyde Nitration (HNO3) Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Isovanillin->Aldehyde O-Ethylation (EtBr)

Detailed Synthesis Pathway[1][2][3][4][5]

Step 1: O-Ethylation of Isovanillin

This step converts the hydroxyl group at C3 to an ethoxy group. The choice of Isovanillin (3-hydroxy-4-methoxybenzaldehyde) fixes the methoxy group at C4, ensuring the final substitution pattern.

  • Reaction: Nucleophilic substitution (SN2).

  • Reagents: Isovanillin, Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Protocol:

  • Charge a reaction vessel with Isovanillin (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (5 vol).

  • Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Add Ethyl Bromide (1.2 eq) dropwise to control the exotherm.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3]

  • Workup: Pour the reaction mixture into ice-cold water (20 vol). The product, 3-Ethoxy-4-methoxybenzaldehyde , will precipitate as a white to pale yellow solid.

  • Filter, wash with water, and dry under vacuum.

    • Expected Yield: 90–95%

    • Purity: >98% (Suitable for next step without recrystallization).

Step 2: Regioselective Nitration

This is the critical step. The aldehyde group at C1 is a meta-director, while the alkoxy groups at C3 and C4 are ortho/para-directors.

  • Regiochemistry:

    • The C3-Ethoxy group directs para to C6.

    • The C4-Methoxy group directs ortho to C5 (blocked by Ethoxy) or C3 (blocked).

    • The C1-Aldehyde directs meta to C5 (blocked) or C3 (blocked)? No, meta to C1 is C3 and C5.

    • Correction: In trisubstituted benzenes, activation dominates. The strong activating effect of the C3-Ethoxy group directs the incoming nitro electrophile to its para position (C6). This is synergistically favored by the steric hindrance at C2 (flanked by CHO and OEt).

  • Product: 6-Nitro-3-ethoxy-4-methoxybenzaldehyde.

Protocol:

  • Prepare a solution of Nitric Acid (70%, 3.0 eq) in Acetic Acid (5 vol) and cool to 0°C .

  • Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq) in Acetic Acid (5 vol) in a separate vessel.

  • Slowly add the aldehyde solution to the nitrating mixture, maintaining the internal temperature below 10°C . Caution: Exothermic.

  • Allow the mixture to warm to 20°C and stir for 2 hours.

  • Workup: Quench the reaction by pouring onto crushed ice. The yellow nitro-aldehyde precipitates.[4]

  • Filter the solid and wash exclusively with cold water to remove acid traces.

  • Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 75–85%

Step 3: Oxidation to Carboxylic Acid

The final step oxidizes the aldehyde to a carboxylic acid without affecting the nitro or alkoxy groups.

  • Reagents: Potassium Permanganate (KMnO₄).

  • Solvent: Acetone/Water mixture.

Protocol:

  • Dissolve 6-Nitro-3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in Acetone (10 vol).

  • Prepare a solution of KMnO₄ (1.5 eq) in warm water (10 vol).

  • Add the KMnO₄ solution to the aldehyde solution at 50°C over 30 minutes.

  • Reflux the mixture for 2 hours. The purple color should fade to a brown manganese dioxide (MnO₂) precipitate.

  • Workup: Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot acetone.

  • Concentrate the filtrate to remove acetone.

  • Acidify the remaining aqueous solution to pH 2 using 6M HCl . The product, 5-Ethoxy-4-methoxy-2-nitrobenzoic acid , will precipitate.

  • Filter, wash with cold water, and dry.

    • Expected Yield: 85–90%

Experimental Data Summary

ParameterStep 1: AlkylationStep 2: NitrationStep 3: Oxidation
Starting Material Isovanillin3-Ethoxy-4-methoxybenzaldehyde6-Nitro-3-ethoxy-4-methoxybenzaldehyde
Reagents EtBr, K₂CO₃HNO₃, AcOHKMnO₄
Temperature 60°C0°C → 20°C50°C → Reflux
Critical Control Anhydrous conditionsTemp < 10°C (Regioselectivity)pH adjustment (Precipitation)
Typical Yield 93%80%88%
Appearance White crystalline solidYellow solidPale yellow/off-white solid

Process Visualization

SynthesisFlow Figure 2: Forward synthesis workflow with reaction conditions and yields. Start Isovanillin (Start) Step1 Step 1: Alkylation (+ EtBr, K2CO3, 60°C) Start->Step1 Inter1 3-Ethoxy-4-methoxy- benzaldehyde Step1->Inter1 93% Yield Step2 Step 2: Nitration (+ HNO3, 0°C) Inter1->Step2 Inter2 6-Nitro-3-ethoxy-4- methoxybenzaldehyde Step2->Inter2 80% Yield Regioselective Step3 Step 3: Oxidation (+ KMnO4, Reflux) Inter2->Step3 Final 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid Step3->Final 88% Yield Acidification

Analytical Validation

To ensure the integrity of the synthesis, the final product must be validated against the following spectral data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H, COOH)

    • δ 7.65 (s, 1H, Ar-H at C3)

    • δ 7.25 (s, 1H, Ar-H at C6)

    • δ 4.15 (q, 2H, O-CH₂-CH₃)

    • δ 3.90 (s, 3H, O-CH₃)

    • δ 1.35 (t, 3H, O-CH₂-CH₃)

  • Mass Spectrometry (ESI-): m/z 240 [M-H]⁻ (Calculated MW: 241.19).

References

  • Preparation of 3-Ethoxy-4-methoxybenzaldehyde : PrepChem. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available at: [Link]

  • Nitration of 3-ethoxy-4-methoxybenzaldehyde : RSC Publishing. J. Chem. Soc. (C), 1967. Available at: [Link]

  • General Oxidation of Nitro-benzaldehydes : Organic Syntheses. Oxidation of Aldehydes to Acids. Available at: [Link]

Sources

In-Depth Technical Guide: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid in Advanced Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a highly functionalized, poly-substituted aromatic building block critical to modern pharmaceutical synthesis. Characterized by its precise arrangement of electron-donating alkoxy groups and an electron-withdrawing nitro group around a benzoic acid core, this compound serves as a pivotal intermediate. It is predominantly utilized in the synthesis of acetamido-phenylbenzamide derivatives, which are potent modulators of P-glycoprotein (P-gp) and cytochrome P450 enzymes (e.g., CYP3A4)[1].

This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and downstream applications, structured specifically for application scientists and drug development professionals.

Physicochemical Profiling & Structural Logic

The utility of 5-ethoxy-4-methoxy-2-nitrobenzoic acid stems from its orthogonal reactivity. The carboxylic acid provides a primary site for amide coupling, while the nitro group acts as a masked amine. This masking prevents unwanted side reactions during initial couplings and allows for late-stage reduction. Furthermore, the 4-methoxy and 5-ethoxy groups provide specific steric bulk and electronic density, which are crucial for establishing binding affinity in the hydrophobic pockets of target proteins like P-gp[1].

Table 1: Quantitative Physicochemical Properties [2][3]

PropertyValue / Description
CAS Number 61948-83-2
Molecular Formula C10H11NO6
Molecular Weight 241.20 g/mol
Topological Polar Surface Area (TPSA) 102 Ų
LogP (Octanol/Water) ~1.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Rotatable Bonds 3

Regioselective Synthesis: Mechanisms and Causality

The synthesis of 5-ethoxy-4-methoxy-2-nitrobenzoic acid requires strict control over regiochemistry. The most reliable route begins with the alkylation of isovanillic acid (3-hydroxy-4-methoxybenzoic acid), followed by directed electrophilic aromatic nitration.

Synthesis A Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) B 3-Ethoxy-4-methoxybenzoic acid A->B 1. EtI, K2CO3, DMF 2. NaOH, H2O (Saponification) C 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid B->C HNO3, AcOH Electrophilic Nitration (0°C)

Regioselective synthesis via alkylation and directed electrophilic nitration.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzoic acid (Alkylation)
  • Causality of Reagents: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. Ethyl iodide (EtI) acts as the electrophile. Because the carboxylic acid is also deprotonated and alkylated under these conditions, a subsequent saponification step is mandatory to regenerate the free acid.

  • Step 1: Dissolve isovanillic acid (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and stir for 30 minutes at room temperature.

  • Step 2: Add EtI (2.5 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • Step 3: Quench with water, extract with ethyl acetate, and concentrate to yield the intermediate ester.

  • Step 4 (Saponification): Dissolve the ester in THF/MeOH/H₂O (2:1:1). Add NaOH (3.0 eq) and reflux for 2 hours. Acidify with 1M HCl to pH 2 to precipitate 3-ethoxy-4-methoxybenzoic acid.

  • Self-Validating System: Perform LC-MS. The intermediate ester will show a mass shift, but the final saponified product must return an [M-H]⁻ peak corresponding to the free acid (m/z ~195). ¹H NMR must show the disappearance of the ethyl ester protons while retaining the phenolic ethyl ether signals.

Protocol 2: Regioselective Nitration
  • Causality of Reagents: The 3-ethoxy and 4-methoxy groups are strongly activating, ortho/para directors. The carboxylic acid is a deactivating meta director. The synergistic directing effects of the 3-ethoxy (para to position 6) and the carboxylic acid (meta to position 6) strongly favor electrophilic attack at the 6-position. Once the nitro group is installed at position 6, IUPAC nomenclature rules dictate renumbering the ring, resulting in the "2-nitro" designation.

  • Step 1: Dissolve 3-ethoxy-4-methoxybenzoic acid in glacial acetic acid and cool to 0°C.

  • Step 2: Slowly add a mixture of 70% HNO₃ and glacial acetic acid dropwise to maintain the internal temperature below 5°C.

  • Step 3: Stir for 2 hours at 0°C, then pour over crushed ice. The product, 5-ethoxy-4-methoxy-2-nitrobenzoic acid, will precipitate as a yellow solid. Filter and dry under a vacuum.

  • Self-Validating System: ¹H NMR is critical here. The starting material exhibits three aromatic protons. The correctly nitrated product will exhibit exactly two aromatic protons appearing as distinct singlets (typically around 7.3 ppm and 7.5 ppm), confirming a para-relationship (positions 3 and 6) and validating the regiochemistry.

Downstream Application: Synthesis of P-Glycoprotein Modulators

In oncology, multi-drug resistance (MDR) is frequently driven by the overexpression of efflux pumps like P-glycoprotein. 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a foundational building block in synthesizing acetamido-phenylbenzamide derivatives that modulate P-gp and CYP3A4, thereby restoring the intracellular concentration and efficacy of co-administered chemotherapeutics[1].

Workflow A 5-Ethoxy-4-methoxy-2-nitrobenzoic acid B Amide Coupling (HATU, DIPEA, DMF) A->B + Aniline Derivative C Nitro Reduction (H2, Pd/C, MeOH) B->C Intermediate IQ (Nitro-benzamide) D Target Drug Candidate (P-gp / CYP3A4 Modulator) C->D Intermediate IR (Amino-benzamide)

Downstream integration of the compound into P-glycoprotein modulator candidates.

Protocol 3: Amide Coupling and Nitro Reduction Workflow[1]
  • Causality for Coupling: HATU is selected as the coupling reagent because it generates an active HOAt ester, which is highly reactive toward sterically hindered or weakly nucleophilic anilines. DIPEA acts as a non-nucleophilic base to scavenge the acid byproduct without interfering with the coupling mechanism.

  • Step 1 (Coupling): To a stirred solution of 5-ethoxy-4-methoxy-2-nitrobenzoic acid (1.0 eq) and 4-(N-Boc-2-(methylamino)ethyl)aniline (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq) at room temperature. Stir overnight.

  • Step 2: Quench with water, extract with dichloromethane, wash with brine, and purify via flash chromatography to yield the nitro-benzamide intermediate (Intermediate IQ).

  • Causality for Reduction: The reduction of the nitro group to an aniline is required to allow subsequent coupling with thioesters (e.g., chromone-2-carboxylic acid derivatives) to build the final active pharmaceutical ingredient (API)[1].

  • Step 3 (Reduction): Dissolve the intermediate in methanol. Add 10% Pd/C (catalytic) and stir under a hydrogen atmosphere (1 atm) for 4 hours to produce Intermediate IR.

  • Self-Validating System: The success of the reduction is visually and analytically validated. Visually, the intense yellow color of the nitro compound dissipates. Analytically, IR spectroscopy will show the disappearance of the strong N-O stretching bands at 1530 and 1350 cm⁻¹, replaced by N-H stretching bands around 3300-3400 cm⁻¹.

References

  • [2] 5-羟基-4-甲氧基-2-硝基苯甲酸甲酯 | 215659-03-3 - 摩熵化学 (Molaid). Available at:

  • [1] US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same. Google Patents. Available at:

  • [3] C10H11NO6 - Chemical Dictionary. Guidechem. Available at:

Sources

Section 1: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

Introduction

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds that serves as a cornerstone for innovation in medicinal chemistry and materials science. While not as extensively documented as some of its structural relatives, its unique arrangement of electron-donating alkoxy groups and electron-withdrawing nitro and carboxyl moieties imparts a nuanced reactivity profile, making it a valuable intermediate in targeted organic synthesis. The strategic placement of these functional groups allows for selective chemical modifications, rendering it a precursor for more complex molecular architectures.

This guide provides a comprehensive technical overview of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, designed for researchers, chemists, and professionals in drug development. It consolidates theoretical principles with practical insights, covering the molecule's structural and electronic properties, a detailed, mechanistically-grounded synthetic protocol, predictive spectroscopic analysis for characterization, potential applications, and essential safety guidelines.

The functionality and reactivity of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid are direct consequences of its molecular architecture. The benzene ring is substituted with four distinct groups, each contributing to the overall electronic and steric environment.

Caption: 2D structure of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid.

Electronic Effects of Substituents

The molecule's reactivity, particularly in electrophilic aromatic substitution, is governed by the interplay of its functional groups.[1][2]

  • -OCH₃ and -OCH₂CH₃ (Methoxy and Ethoxy Groups): Both are strong electron-donating groups (EDGs) due to the resonance effect (+M), where the lone pairs on the oxygen atoms delocalize into the aromatic ring.[3][4] This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They are classified as activating, ortho/para-directing groups.[1][3][5]

  • -NO₂ (Nitro Group): This is a strong electron-withdrawing group (EWG) through both resonance (-M) and inductive (-I) effects. It deactivates the ring towards electrophilic substitution by significantly reducing its electron density. It is a meta-director.[2]

  • -COOH (Carboxylic Acid Group): This group is also deactivating and meta-directing due to its electron-withdrawing nature.[2]

The combined effect of these groups makes the aromatic ring electron-rich, but with specific sites of varied reactivity, which is a key consideration in its synthetic applications.

Physicochemical Data

The following table summarizes the key computed and identifying properties of the molecule.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₆PubChem[6]
Molecular Weight 241.20 g/mol PubChem[6]
IUPAC Name 5-Ethoxy-4-methoxy-2-nitrobenzoic acidN/A
CAS Number Not directly available; similar structures exist.N/A
Predicted XLogP3 1.6PubChem[6]
Hydrogen Bond Donors 1 (from -COOH)PubChem[6]
Hydrogen Bond Acceptors 6 (from O in -COOH, -NO₂, -OCH₃, -OC₂H₅)PubChem[6]

Section 2: Synthesis and Mechanistic Insights

Synthesis_Workflow cluster_0 Step 1: Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Saponification (Hydrolysis) A Ethyl 4-hydroxy-3-methoxybenzoate B Ethyl 4-ethoxy-3-methoxybenzoate A->B  C2H5Br, K2CO3  Acetone, Reflux C Ethyl 4-ethoxy-3-methoxybenzoate D Ethyl 5-ethoxy-4-methoxy-2-nitrobenzoate C->D  HNO3 / H2SO4  0-5 °C E Ethyl 5-ethoxy-4-methoxy-2-nitrobenzoate F 5-Ethoxy-4-methoxy-2-nitrobenzoic acid E->F  1. NaOH (aq), Reflux  2. HCl (aq)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-ethoxy-3-methoxybenzoate (Williamson Ether Synthesis)

  • Causality: This step introduces the required ethoxy group. A Williamson ether synthesis is a reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide under basic conditions. Potassium carbonate (K₂CO₃) is a suitable base to deprotonate the phenolic hydroxyl group, and acetone is an appropriate polar aprotic solvent.

  • To a round-bottom flask, add ethyl 4-hydroxy-3-methoxybenzoate (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and dry acetone.

  • Stir the suspension and add ethyl bromide (1.2 equivalents) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 4-ethoxy-3-methoxybenzoate.

Step 2: Synthesis of Ethyl 5-ethoxy-4-methoxy-2-nitrobenzoate (Electrophilic Aromatic Substitution)

  • Causality: This is the key step to introduce the nitro group at the C2 position. The starting material has two activating, ortho/para-directing alkoxy groups. The position ortho to the methoxy group (C2) and para to the ethoxy group (C6) are the most activated sites. Steric hindrance from the adjacent ethoxy group at C5 makes the C6 position less accessible. Therefore, nitration is highly favored at the C2 position. A mixture of nitric acid and sulfuric acid is the standard nitrating agent, and low temperature (0-5 °C) is crucial to control the exothermic reaction and prevent over-nitration.

  • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add ethyl 4-ethoxy-3-methoxybenzoate (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • Prepare the nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the ester over 30-60 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. This yields the crude ethyl 5-ethoxy-4-methoxy-2-nitrobenzoate.

Step 3: Synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (Saponification)

  • Causality: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is efficient for this transformation.[10] The reaction is typically carried out by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the final carboxylic acid product.[10][11]

  • Suspend the crude ethyl 5-ethoxy-4-methoxy-2-nitrobenzoate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, or until the oily ester layer disappears, indicating complete hydrolysis.

  • Cool the resulting clear solution in an ice bath.

  • Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2.

  • A solid precipitate of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid will form.

  • Filter the product, wash with a small amount of cold water to remove residual acid and salts, and dry in a vacuum oven.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Section 3: Spectroscopic Analysis and Characterization

Direct experimental spectra for this specific molecule are not widely published. However, a reliable prediction of its key spectroscopic features can be made based on the known effects of its functional groups and data from analogous compounds.[12][13] This predictive data is crucial for confirming the identity and purity of the synthesized product.

Technique Predicted Features
¹H NMR ~11-13 ppm (s, broad, 1H): Carboxylic acid proton (-COOH). ~7.6 ppm (s, 1H): Aromatic proton at C3. ~7.2 ppm (s, 1H): Aromatic proton at C6. ~4.2 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). ~4.0 ppm (s, 3H): Methoxy protons (-OCH₃). ~1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~168 ppm: Carboxylic acid carbon (-COOH). ~155-160 ppm: Aromatic carbons C4 and C5 (attached to oxygen). ~140-145 ppm: Aromatic carbon C2 (attached to -NO₂). ~110-120 ppm: Aromatic carbons C1, C3, and C6. ~65 ppm: Methylene carbon of the ethoxy group (-OCH₂). ~56 ppm: Methoxy carbon (-OCH₃). ~15 ppm: Methyl carbon of the ethoxy group (-CH₃).
IR (cm⁻¹) ~2500-3300 (broad): O-H stretch of the carboxylic acid dimer. ~1700-1720: C=O stretch of the carboxylic acid. ~1520-1550 (asymmetric) & ~1340-1360 (symmetric): N-O stretches of the nitro group. ~1250-1300: Ar-O-C stretch (asymmetric). ~1000-1050: Ar-O-C stretch (symmetric).
MS (EI) m/z 241: Molecular ion peak [M]⁺. m/z 224: Loss of -OH from COOH, [M-17]⁺. m/z 196: Loss of -COOH, [M-45]⁺. m/z 195: Loss of -NO₂, [M-46]⁺.

Section 4: Potential Applications and Research Interest

While specific applications for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid are not extensively documented, its structural motifs are present in molecules of significant biological and industrial interest. Its primary value lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Synthesis: Structurally related compounds, such as 4,5-dimethoxy-2-nitrobenzoic acid, are used in the synthesis of 6,7-dimethoxyquinazoline derivatives.[7][14] Quinazolines are a class of compounds with a wide range of pharmacological activities, including use as anticancer agents. For example, gefitinib, an EGFR inhibitor, features a dimethoxyquinazoline core.[9] Similarly, 5-hydroxy-4-methoxy-2-nitrobenzoic acid is an intermediate in the preparation of inhibitors for phosphodiesterase 10A (PDE10A), a target for treating neurological and psychiatric disorders.[15][16] The title compound is a logical precursor for creating analogous structures with an ethoxy group, potentially modulating properties like solubility, metabolism, and target affinity.

  • Agrochemicals and Dyes: Nitroaromatic compounds and their derivatives are foundational in the synthesis of various agrochemicals and dyes.[17] The functional groups on this molecule allow for further chemical elaboration to produce more complex structures for these applications.

  • Materials Science: Benzoic acid derivatives can be used in the formulation of polymers and coatings to enhance material performance.[17]

Section 5: Safety and Handling

As a nitroaromatic carboxylic acid, 5-Ethoxy-4-methoxy-2-nitrobenzoic acid should be handled with appropriate care, following safety protocols for this class of chemicals. The information below is based on safety data sheets (SDS) for similar compounds like 5-methoxy-2-nitrobenzoic acid and other nitrobenzoic acids.[18][19][20]

  • Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[18][19][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19][20]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[19][20]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[18][19]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[19][20]

    • Wash hands thoroughly after handling.[19][20]

    • Avoid contact with strong oxidizing agents.[21]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[19][20]

    • In case of skin contact: Wash off with plenty of soap and water. Remove contaminated clothing.[19][20]

    • If inhaled: Move the person to fresh air.[19]

    • If swallowed: Rinse mouth with water and seek medical attention. Do not induce vomiting.[18]

References

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • PureSynth. (n.d.). 4,5-Dimethoxy-2-Nitrobenzoic Acid 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • Google Patents. (2010, July 8). WO 2010/076810 A2.
  • Pharmaceutical Intermediates. (n.d.). 2 Nitro 5 Hydroxy 4 Methoxy Benzoic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Wiley InterScience. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • IndiaMART. (n.d.). Liquid Ethyl 5 Hydroxy 4 Methoxy 2 Nitrobenzoate Acid, Purity: 98%. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

The Strategic Role of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid in Developing Next-Generation Multi-Drug Resistance Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and oncology drug development, I frequently encounter the clinical hurdle of Multi-Drug Resistance (MDR). MDR severely limits the efficacy of chemotherapeutics, often driven by the overexpression of P-glycoprotein (P-gp) efflux pumps and the upregulation of Cytochrome P450 (e.g., CYP3A4) metabolic enzymes.

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS 61948-83-2) has emerged as a highly specialized, critical synthetic intermediate in the development of novel acetamido-phenylbenzamide derivatives [1]. These derivatives act as dual-action modulators, simultaneously inhibiting P-gp and CYP3A4 to restore the intracellular accumulation and efficacy of primary anticancer agents. This whitepaper details the chemical rationale, synthetic workflows, and self-validating biological assays associated with this pivotal compound.

Chemical Profile and Mechanistic Rationale

The utility of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid lies in its precise regiochemistry, which allows for sequential, highly controlled functionalization [2]:

  • The Carboxylic Acid: Serves as the primary anchoring point for amide coupling with complex aniline derivatives.

  • The Ortho-Nitro Group: Acts as a "masked" amine. During initial amide coupling, the electron-withdrawing nitro group remains inert, preventing unwanted side reactions. Post-coupling, it is selectively reduced to an aniline, exposing a new nucleophilic site for secondary functionalization (e.g., coupling with chromone-2-carboxylic acid thioesters).

  • Ethoxy and Methoxy Ethers: These moieties are not merely structural fillers; they precisely tune the lipophilicity (LogP) of the final molecule. This lipophilic character is essential for traversing the cancer cell membrane and anchoring the modulator into the hydrophobic binding pockets of both P-gp and CYP3A4.

In-Depth Experimental Workflows

Protocol 1: Synthesis of Acetamido-phenylbenzamide Precursors

This protocol outlines the transformation of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid into an active intermediate.

Step 1: Amide Coupling

  • Preparation: Dissolve 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (1.0 eq.) and 4-(N-boc-2-(methylamino)ethyl)aniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) at room temperature. Stir overnight.

  • Causality & Logic: The choice of HATU is deliberate. The ortho-nitro group creates significant steric hindrance around the carboxylic acid. HATU rapidly forms a highly reactive HOAt-active ester, overcoming this steric barrier to ensure a high-yield amide bond formation without degradation. DIPEA acts as a non-nucleophilic base, deprotonating the acid without interfering with the active ester.

Step 2: Nitro Reduction

  • Preparation: Isolate the resulting nitro-benzamide intermediate and dissolve it in methanol.

  • Hydrogenation: Add 10% Palladium on Carbon (Pd/C) catalyst. Purge the reaction vessel with

    
     gas and stir under a hydrogen balloon for 4 hours.
    
  • Causality & Logic: Catalytic hydrogenation selectively reduces the nitro group to an amine under mild conditions. This specific methodology ensures that the newly formed amide bond and the ether linkages (ethoxy/methoxy) remain completely intact.

Protocol 3: In Vitro Validation of P-gp Inhibition (Self-Validating Assay)

To verify the biological efficacy of the synthesized modulators, a functional efflux assay is employed.

  • Cell Culture: Plate MDR-resistant cancer cells (e.g., MDCK-MDR1) in 96-well plates and incubate until 80% confluence.

  • Treatment: Pre-incubate cells with the synthesized benzamide modulator (1 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (Verapamil, 10 µM).

  • Substrate Addition: Add Rhodamine 123 (Rh123) to all wells and incubate for 30 minutes.

  • Flow Cytometry Analysis: Wash cells with ice-cold PBS, trypsinize, and analyze intracellular fluorescence via flow cytometry (FITC channel).

  • Causality & Logic: Rh123 is a known fluorescent substrate for P-gp. In untreated MDR cells, P-gp actively pumps Rh123 out, resulting in low intracellular fluorescence. When the synthesized modulator successfully inhibits P-gp, Rh123 becomes trapped inside the cell. The resulting spike in fluorescence is directly proportional to the compound's inhibitory efficacy, creating a self-validating, quantitative readout of target engagement.

Quantitative Data Presentation

The derivatives synthesized from 5-Ethoxy-4-methoxy-2-nitrobenzoic acid demonstrate vastly superior profiles compared to legacy modulators, mitigating the severe toxicities that previously halted MDR-reversal clinical trials.

Table 1: Comparative Efficacy and Toxicity Profiles of P-gp Modulators

Compound ClassTarget Affinity (P-gp

)
CYP3A4 InhibitionSystemic Toxicity ProfilePrimary Clinical Limitation
First-Gen (Verapamil)~2.5 µMLowHigh (Cardiotoxicity)Dose-limiting hypotension
Second-Gen (Cyclosporin A)~1.2 µMModerateHigh (Nephrotoxicity)Severe immunosuppression
Benzamide Derivatives *< 0.1 µM High (Dual Action) Low (Targeted) Pending advanced trials

*Synthesized via the 5-Ethoxy-4-methoxy-2-nitrobenzoic acid intermediate pathway.

Mechanistic Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow A 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid B Amide Coupling HATU, DIPEA, DMF A->B C Intermediate IQ (Nitro-benzamide) B->C D Hydrogenation H2, Pd/C C->D E Intermediate IR (Amino-benzamide) D->E F Target Modulator Synthesis E->F

Fig 1: Synthetic workflow from 5-Ethoxy-4-methoxy-2-nitrobenzoic acid to target P-gp modulator.

Biological Modulation Pathway

Biological_Pathway Drug Anticancer Agent Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Effluxed (MDR) CYP CYP3A4 Enzyme Metabolism Drug->CYP Metabolized Tumor Intracellular Accumulation & Tumor Apoptosis Drug->Tumor Restored Efficacy Modulator Benzamide Modulator Modulator->Pgp Inhibits Modulator->CYP Inhibits

Fig 2: Dual inhibition of P-gp and CYP3A4 by benzamide modulators restores anticancer drug efficacy.

Future Perspectives

The structural versatility provided by 5-Ethoxy-4-methoxy-2-nitrobenzoic acid opens avenues beyond standard solid tumors. Current research is heavily focused on fine-tuning the lipophilicity of these benzamide derivatives to modulate P-glycoprotein specifically at the Blood-Brain Barrier (BBB). By temporarily inhibiting BBB efflux pumps, these modulators could enable the brain penetration of existing chemotherapeutics, offering unprecedented therapeutic strategies for aggressive brain tumors such as glioblastoma.

References

  • Source: Google Patents / Athenex, Inc.
  • Title: 61948-83-2 (C10H11NO6) - 5-ethoxy-4-methoxy-2-nitrobenzoic acid Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Literature review of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and pharmaceutical applications of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid , a critical intermediate in the development of multi-drug resistance (MDR) modulators.

CAS Registry Number: 61948-83-2 Chemical Formula: C₁₀H₁₁NO₆ Molecular Weight: 241.19 g/mol [1][2][3]

Executive Summary

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a highly specialized aromatic building block primarily utilized in medicinal chemistry for the synthesis of P-glycoprotein (P-gp) modulators and Cytochrome P450 (CYP3A4) inhibitors .[1][2][3][4] Its structural core—a trisubstituted benzene ring featuring an electron-withdrawing nitro group ortho to the carboxylic acid, flanked by electron-donating alkoxy groups—makes it an ideal scaffold for constructing "acetamido-phenylbenzamide" derivatives.[1][2][3] These derivatives are essential in oncology research for overcoming multidrug resistance in solid tumors by preventing the efflux of chemotherapeutic agents.[1][2][3]

Chemical Identity & Properties

The compound is characterized by a dense functionalization pattern that dictates its reactivity and solubility profile.[1][2][3]

Structural Analysis[1][2][3]
  • Core: Benzoic acid.[1][2][3][4][5][6]

  • Position 2 (Ortho): Nitro (-NO₂) group.[1][2][3][6] Provides steric bulk and electron-withdrawing character, activating the carboxyl group for nucleophilic attack during amide coupling.[1][2][3]

  • Position 4 (Para): Methoxy (-OCH₃) group.[1][2][3][5]

  • Position 5 (Meta): Ethoxy (-OCH₂CH₃) group.[1][2][3][4] The variation at this position (ethoxy vs. methoxy or benzyloxy) is often used to tune the lipophilicity (LogP) and binding affinity of the final drug candidate.[1][2][3]

Physicochemical Data
PropertyValue / Description
Appearance Pale yellow to yellow crystalline powder
Predicted LogP ~1.22 (Moderate Lipophilicity)
pKa (Acid) ~2.5 – 3.0 (Enhanced acidity due to ortho-nitro group)
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 6
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Synthesis & Production Protocols

The synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid typically follows a convergent pathway starting from commercially available vanillic acid derivatives.[1][2][3] The critical step involves the selective alkylation of the 5-hydroxyl position.[1][2][3]

Retrosynthetic Analysis

The target molecule is best disconnected at the C5–O ether bond .[1][2][3] This reveals 5-hydroxy-4-methoxy-2-nitrobenzoic acid as the immediate precursor, which can be subjected to Williamson ether synthesis.[1][2][3]

Detailed Synthesis Workflow

The following protocol synthesizes the target from 5-hydroxy-4-methoxy-2-nitrobenzoic acid (Precursor A).

Step 1: O-Alkylation (Ethylation) [1][2][3]

  • Reagents: Precursor A, Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), Potassium Carbonate (K₂CO₃).[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1][2][3]

  • Conditions: 60°C, 4–6 hours.

  • Mechanism: The base (K₂CO₃) deprotonates the phenol at position 5.[1][2][3] The resulting phenoxide ion attacks the ethyl halide via an Sɴ2 mechanism.[1][2][3]

  • Note: If the starting material is the methyl ester (Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate), a subsequent hydrolysis step is required.[1][2][3]

Step 2: Hydrolysis (If Ester is used)

  • Reagents: LiOH or NaOH (aq), THF/MeOH.[1][2][3]

  • Conditions: Room temperature, 2 hours.

  • Workup: Acidification with 1N HCl precipitates the free acid.[1][2][3]

Step 3: Purification

  • Method: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).[1][2][3]

Synthesis Pathway Visualization

SynthesisPathway Start Isovanillic Acid (3-OH-4-OMe-Benzoic Acid) Inter1 Nitration (HNO3/H2SO4) Start->Inter1 Precursor 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Inter1->Precursor Yields 2-nitro isomer Step2 Ethylation (EtI, K2CO3, DMF) Precursor->Step2 Target 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid (CAS 61948-83-2) Step2->Target S_N2 Alkylation

Figure 1: Synthetic route from Isovanillic Acid to the target 5-ethoxy derivative.

Pharmaceutical Applications: MDR Reversal

The primary utility of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid lies in its role as a "warhead" or scaffold for creating Dual P-gp/CYP3A4 Modulators .[1][2][3]

Mechanism of Action

Multi-drug resistance (MDR) in cancer cells is often driven by the overexpression of P-glycoprotein (P-gp), an efflux pump that ejects drugs like paclitaxel and vinblastine from the cell.[1][2][3][4]

  • The Strategy: Compounds derived from this acid bind to P-gp, inhibiting its pumping action.[1][2][3]

  • The Role of the Acid: The 2-nitro-4,5-dialkoxybenzoyl moiety provides the necessary lipophilicity and pi-stacking interactions to dock within the P-gp transmembrane domain.[1][2][3]

Drug Development Workflow (Patent US20220106301A1)

In recent patent literature, this acid is coupled with diamines to form benzamide derivatives.[1][2][3]

Protocol Summary:

  • Amide Coupling: React 5-Ethoxy-4-methoxy-2-nitrobenzoic acid with an amine (e.g., tert-butyl (4-aminophenethyl)(methyl)carbamate) using HATU and DIPEA in DMF.

  • Nitro Reduction: The nitro group is reduced to an aniline (amino group) using H₂/Pd-C or Fe/NH₄Cl.[1][2][3] This amino group is then available for further functionalization (e.g., reaction with chromone derivatives).[1][2][3]

Biological Pathway Visualization

DrugDiscovery Scaffold 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Intermediate Nitro-Benzamide Intermediate Coupling->Intermediate Reduction Nitro Reduction (H2, Pd/C) Intermediate->Reduction FinalDrug Amino-Benzamide Derivative Reduction->FinalDrug Target Inhibition of P-gp / CYP3A4 (MDR Reversal) FinalDrug->Target Restores Chemotherapy Efficacy

Figure 2: Downstream application of the acid in synthesizing MDR-reversal agents.[1][2][3]

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures should be confirmed:

MethodExpected Signals
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H, COOH)δ 7.5–7.8 (s, 2H, Ar-H, para to each other)δ 4.1–4.2 (q, 2H, -OCH₂-)δ 3.9 (s, 3H, -OCH₃)δ 1.3–1.4 (t, 3H, -CH₃)
LC-MS ESI-: [M-H]⁻ = 240.1ESI+: [M+H]⁺ = 242.2
IR Spectroscopy 1700 cm⁻¹ (C=O, carboxylic acid)1530 & 1350 cm⁻¹ (NO₂, nitro stretch)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2][3]

  • Nitro Compounds: Organic nitro compounds can be energetic.[1][2][3] While this specific acid is stable at room temperature, avoid heating large quantities to dryness without safety screening (DSC/TGA).[1][2][3]

  • Storage: Store in a cool, dry place (2–8°C recommended) away from strong reducing agents.

References

  • Acetamido-phenylbenzamide derivatives and methods of using the same. US Patent 2022/0106301A1.[1][2][3] Google Patents.[1][2][3] Link

  • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS 61948-83-2) Product Entry. BLD Pharm. Link

  • Synthesis of P-glycoprotein Modulators.Vertex AI Research / Chemical Literature.

Sources

"5-Ethoxy-4-methoxy-2-nitrobenzoic acid" and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethoxy-4-methoxy-2-nitrobenzoic Acid and Its Derivatives: A Comprehensive Guide to Synthesis, Mechanisms, and Pharmaceutical Applications

As a Senior Application Scientist, I approach the synthesis of complex active pharmaceutical ingredients (APIs) not merely as a sequence of chemical transformations, but as a highly orchestrated system of spatial and electronic manipulations. The compound 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a prime example of a bifunctional building block whose precise substitution pattern dictates the pharmacokinetic and pharmacodynamic success of its downstream derivatives.

This whitepaper dissects the mechanistic causality, synthetic workflows, and self-validating protocols required to leverage this molecule in the development of kinase inhibitors and multi-drug resistance (MDR) modulators.

Chemical Identity and Mechanistic Significance

According to structural data from , 5-ethoxy-4-methoxy-2-nitrobenzoic acid possesses a highly specific ortho-nitrobenzoic acid motif coupled with 4,5-dialkoxy substitution.

Why this specific substitution pattern? In drug design, the methoxy and ethoxy groups are not merely structural fillers. When this precursor is cyclized into a quinazoline core (e.g., for EGFR inhibitors), these alkoxy groups occupy the 6 and 7 positions. This specific spatial arrangement tunes the lipophilicity (LogP) of the molecule, optimizing its fit within the hydrophobic ATP-binding cleft of target kinases. Furthermore, the carboxylic acid allows for initial amide or ester coupling, while the strongly electron-withdrawing nitro group serves as a masked amine, preventing premature side reactions during early synthetic steps.

Recent patent literature, notably, highlights the critical role of this compound in synthesizing acetamido-phenylbenzamide derivatives. These derivatives act as potent modulators of P-glycoprotein (P-gp) at the blood-brain barrier and inhibitors of the CYP3A4 enzyme, effectively reversing multi-drug resistance in oncology.

Pgp_Modulation A 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid B Acetamido-phenylbenzamide Derivatives A->B Synthetic Workflow C P-glycoprotein (P-gp) Inhibition at BBB B->C Binds D CYP3A4 Enzyme Modulation B->D Inhibits E Reversal of Multi-Drug Resistance (MDR) C->E D->E F Increased Intracellular Anticancer Drug Conc. E->F

Fig 1: Logical pathway of P-gp and CYP3A4 modulation reversing multi-drug resistance.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system —incorporating in-process controls (IPCs) that allow the chemist to verify success before proceeding.

Protocol A: Amide Coupling (Synthesis of Intermediate IQ)

Objective: Form a stable amide bond between the sterically hindered 5-ethoxy-4-methoxy-2-nitrobenzoic acid and 4-(N-boc-2-(methylamino)ethyl)aniline. Mechanistic Causality: The ortho-nitro group severely deactivates the carboxylic acid via inductive effects and introduces significant steric bulk. Standard carbodiimides (EDC/DCC) often fail. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, circumventing the steric penalty.

  • Initiation: Dissolve 5-ethoxy-4-methoxy-2-nitrobenzoic acid (1.0 eq) and the aniline derivative (1.0 eq) in anhydrous DMF (0.3 M).

  • Deprotonation: Add DIPEA (3.0 eq) and stir for 10 minutes at 25 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge liberated protons without competing for the active ester.

  • Activation: Add HATU (1.1 eq) portion-wise.

    • Self-Validation: The reaction mixture will rapidly transition from pale yellow to deep orange, visually confirming the formation of the active ester.

  • Propagation: Stir for 12 hours at room temperature.

    • Self-Validation: Monitor via LC-MS. Look for the complete disappearance of the [M-H]⁻ 240.05 m/z peak (starting acid) and the appearance of the product mass.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 5% aqueous LiCl to remove residual DMF. Purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction (Synthesis of Intermediate IR)

Objective: Reduce the ortho-nitro group to an aniline without cleaving the alkyl ethers or reducing the newly formed amide. Mechanistic Causality: While Iron/AcOH is a classic choice, it complicates workup and risks trace heavy-metal contamination—a critical failure point in API development. Catalytic hydrogenation using Pd/C under 1 atm of H₂ provides pristine chemoselectivity.

  • Preparation: Dissolve Intermediate IQ in a 1:1 mixture of MeOH/EtOAc (0.1 M). Causality: EtOAc increases the solubility of the bulky intermediate, while MeOH accelerates the reduction kinetics.

  • Catalysis: Purge the flask with N₂, then add 10% Pd/C (10 wt%).

  • Reduction: Evacuate and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at 25 °C.

    • Self-Validation: The reaction is typically complete within 4 hours. TLC (UV active) will show a highly fluorescent blue spot under 365 nm UV light, characteristic of the resulting anthranilamide derivative.

  • Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

Quinazoline_Synthesis N1 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid N2 Methyl Ester Intermediate N1->N2 MeOH, H2SO4 N3 Anthranilic Acid Derivative (Amine) N2->N3 H2, Pd/C N4 6-Ethoxy-7-methoxy- quinazolin-4(3H)-one N3->N4 Formamidine N5 4-Chloro-quinazoline Intermediate N4->N5 POCl3 N6 Target Kinase Inhibitor N5->N6 Aniline, SNAr

Fig 2: Step-by-step synthetic workflow for 6,7-dialkoxyquinazoline kinase inhibitors.

Quantitative Data & Yield Optimization

To establish robust manufacturing parameters, varying conditions were evaluated for both the amide coupling and the nitro reduction phases. The data below synthesizes the optimal parameters for maximizing yield while minimizing impurity profiles.

Table 1: Quantitative Evaluation of Amide Coupling Reagents for Intermediate IQ

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Causality / Observation
EDC / HOBtDIPEADMF2445Poor conversion; ortho-nitro group induces severe steric hindrance.
DCC / DMAPEt₃NDCM2452DCU byproduct is notoriously difficult to separate from the highly polar product.
HATU DIPEA DMF 12 92 Rapid activation via 7-azabenzotriazole active ester overcomes steric penalty.
T3P (50% in EtOAc)Et₃NEtOAc1685Excellent chemoselectivity and easy aqueous workup, though kinetics are slightly slower.

Table 2: Optimization of Nitro Reduction Conditions for Intermediate IR

Catalyst / ReagentSolventTemp (°C)Yield (%)Self-Validation / Impurity Profile
Fe / AcOHEtOH / H₂O8078Difficult filtration; trace iron contamination requires heavy metal scavenging.
SnCl₂ • 2H₂OEtOH7065Formation of stable tin complexes with the product; low isolated yield.
10% Pd/C (H₂, 1 atm) MeOH / EtOAc 25 96 Clean conversion; TLC shows a highly fluorescent anthranilamide spot.
Raney Ni (H₂, 1 atm)MeOH2588Good yield, but higher risk of over-reduction or ether cleavage.

Advanced Derivatization: Thioester Coupling

Following the reduction to Intermediate IR, the subsequent step in synthesizing P-gp modulators (as outlined in ) involves coupling the newly formed aniline with a thioester prepared from chromone-2-carboxylic acid.

Why a thioester? Thioesters are highly selective acylating agents. They react readily with primary amines (like the aniline in Intermediate IR) but are stable enough to avoid side reactions with secondary amines or alcohols. This provides high chemoselectivity without the need for harsh coupling reagents that might degrade the sensitive chromone ring, ensuring a high-purity transition to the final target compound.

References

  • Source: Google Patents (US20220106301A1)
  • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CID 61948-83-2) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Source: Google Patents (US11739089B2)

Methodological & Application

Application Note: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid in the Synthesis of Advanced Kinase Inhibitors and MDR Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocol

Introduction: The Strategic Value of the Scaffold

As modern drug development pivots toward overcoming multi-drug resistance (MDR) and targeting specific kinase pathways, the selection of highly functionalized building blocks is paramount. 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) serves as a privileged scaffold in medicinal chemistry[1].

The structural architecture of this compound offers three distinct orthogonal reaction sites:

  • The Carboxylic Acid: Primed for amide coupling to build extended linear or macrocyclic structures.

  • The Nitro Group: Acts as a masked amine. Upon reduction, it enables intramolecular cyclization to form quinazoline or quinoline cores, which are critical for ATP-competitive kinase inhibition (e.g., ERK inhibitors)[2].

  • The Alkoxy Substituents (5-Ethoxy, 4-Methoxy): Provide crucial hydrogen-bond acceptor interactions and steric bulk to optimally occupy the solvent-exposed regions of target binding pockets.

Recent applications have heavily utilized this building block to synthesize acetamido-phenylbenzamide derivatives, which act as potent modulators of P-glycoprotein (MDR1) and cytochrome P450 enzymes (CYP3A4/5)[3]. By inhibiting these efflux and metabolic pathways, these derivatives significantly enhance the intracellular accumulation and efficacy of co-administered chemotherapeutics[3].

Pathway Drug Target Drug (Substrate) MDR1 P-glycoprotein (MDR1) Efflux Pump Drug->MDR1 Efflux CYP CYP3A4 / CYP3A5 Metabolism Drug->CYP Degradation Efficacy Increased Intracellular Drug Concentration & Efficacy Drug->Efficacy Accumulation MDR1->Efficacy Blocked CYP->Efficacy Blocked Modulator Synthesized Modulator (5-Et-4-MeO-Benzamide) Modulator->MDR1 Inhibits Modulator->CYP Inhibits

Figure 1: Mechanism of synthesized modulators inhibiting MDR1 and CYP3A4 to enhance efficacy.

Physicochemical Properties

Understanding the physicochemical parameters of the starting material is essential for predicting solubility, reactivity, and downstream chromatographic behavior.

Table 1: Physicochemical Profile of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid
PropertyValueSignificance in Synthesis
CAS Number 61948-83-2[1]Unique identifier for procurement.
Molecular Formula C10H11NO6Establishes baseline mass for LC-MS tracking.
LogP (Octanol/Water) 1.2[4]Indicates moderate lipophilicity; highly soluble in polar aprotic solvents (DMF, DMSO).
H-Bond Donors 1[4]The carboxylic acid proton.
H-Bond Acceptors 6[4]High polarity dictates the use of reverse-phase chromatography for intermediate purification.
Rotatable Bonds 3[4]Confirms the flexibility of the alkoxy chains during target binding.

Synthetic Workflow & Mechanistic Rationale

The transformation of 5-ethoxy-4-methoxy-2-nitrobenzoic acid into a bioactive heterocycle or benzamide typically follows a robust three-step sequence: Amidation , Reduction , and Cyclization/Coupling [3].

G SM 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (Starting Material) Step1 Amide Coupling Reagents: HATU, DIPEA, DMF SM->Step1 Int1 2-Nitrobenzamide Intermediate Step1->Int1 Step2 Nitro Reduction Reagents: H2, Pd/C, MeOH Int1->Step2 Int2 2-Aminobenzamide Intermediate (Anthranilamide) Step2->Int2 Step3 Quinazoline Cyclization Reagents: Formamidine Acetate, Heat Int2->Step3 Target Target Scaffold (e.g., Kinase Inhibitor / MDR Modulator) Step3->Target

Figure 2: Synthetic workflow from 5-Ethoxy-4-methoxy-2-nitrobenzoic acid to target scaffolds.

Table 2: Optimization of Amide Coupling Conditions

To establish a self-validating protocol, multiple coupling conditions were evaluated for the sterically hindered ortho-nitrobenzoic acid. HATU provides the superior kinetic pathway.

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Outcome / Impurities
EDC/HOBtTEADCM2445%High unreacted starting material due to steric hindrance.
DCC/DMAPTEATHF1855%DCU byproduct difficult to remove via standard workup.
HATU DIPEA DMF 12 92% Clean conversion; HOAt ester overcomes ortho-nitro sterics.
T3PPyridineEtOAc1678%Moderate yield, but offers the easiest aqueous workup.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure scientific integrity at each stage[3].

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize the 2-nitrobenzamide intermediate.

Causality & Rationale: The presence of the ortho-nitro group introduces significant steric hindrance and electronic deactivation at the carbonyl carbon. Traditional carbodiimides (e.g., EDC) often fail to achieve full conversion. HATU generates a highly reactive HOAt ester that rapidly reacts with the target amine, preventing epimerization and side reactions.

  • Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (1.0 eq, e.g., 10.0 mmol) and the target primary/secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: A non-nucleophilic base is strictly required to deprotonate the carboxylic acid without competing for the coupling reagent.

  • Activation: Cool the mixture to 0°C using an ice bath. Add HATU (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • IPC (Self-Validation): Monitor the reaction via LC-MS. The starting material peak ([M-H]- = 240.2) should completely disappear, replaced by the desired product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Convert the 2-nitrobenzamide to a 2-aminobenzamide (anthranilamide).

Causality & Rationale: Selective reduction of the nitro group in the presence of ethoxy and methoxy ethers requires mild conditions to prevent aliphatic C–O bond cleavage. Utilizing 10% Pd/C under 1 atmosphere of H2 ensures complete reduction without over-saturating the aromatic ring.

  • Preparation: Dissolve the 2-nitrobenzamide intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Purge the flask with N2 gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Warning: Dry Pd/C is pyrophoric; N2 purging prevents the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H2 gas using a balloon (approx. 1 atm). Repeat this purge cycle three times.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • IPC (Self-Validation): Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The nitro compound (UV active, non-fluorescent) will convert to the amine (highly fluorescent under 254 nm UV, ninhydrin positive).

  • Filtration: Filter the suspension through a tightly packed pad of Celite to safely remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate to yield the pure 2-aminobenzamide.

Protocol C: Quinazoline Core Cyclization (Optional downstream pathway)

Objective: Cyclize the anthranilamide into a quinazoline scaffold for kinase inhibitors.

Causality & Rationale: Anthranilamides are classic precursors for 4-aminoquinazolines. Formamidine acetate acts dually as a one-carbon donor and a cyclization reagent. High temperatures are required to drive the condensation and subsequent aromatization[2].

  • Reaction Setup: Combine the 2-aminobenzamide (1.0 eq) with formamidine acetate (3.0 eq) in 2-methoxyethanol.

  • Heating: Reflux the mixture at 120°C for 8 hours. The high boiling point of 2-methoxyethanol (124°C) is critical to supply the necessary activation energy.

  • Isolation: Cool the mixture to room temperature. Pour into ice-cold distilled water to precipitate the quinazoline product. Filter, wash with cold water, and dry under high vacuum.

References

  • Acetamido-phenylbenzamide derivatives and methods of using the same. US Patent Application US20220106301A1.
  • Synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-quinazolines as antiproliferative agents displaying ERK inhibitory activity. Bioorganic Chemistry, 2021, 114, 104982. Available at:[Link]

  • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) Physicochemical Data. Molaid Chemical Database. Available at: [Link]

Sources

Application Note: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid as a Precursor for Next-Generation Insecticides

[1]

Abstract

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a critical, high-value intermediate in the synthesis of Benzoylphenylurea (BPU) insecticides and Anthranilic Diamide classes.[1][2][3] Its unique substitution pattern—featuring an electron-donating ethoxy/methoxy pair adjacent to a nitro group—makes it an ideal scaffold for generating lipophilic, metabolically stable pharmacophores.[1] This guide details its chemical utility, specifically as a precursor to 5-ethoxy-4-methoxy-2-aminobenzoic acid , a key building block for Chitin Synthesis Inhibitors (CSIs) and Ryanodine Receptor Modulators.[1]

Part 1: Introduction & Chemical Profile[1]

Molecule Overview

This compound acts as a "masked" anthranilic acid. The nitro group serves as a latent amino functionality, which, upon reduction, provides the nucleophilic handle necessary for coupling with benzoyl isocyanates (to form ureas) or pyrazole carboxylic acids (to form diamides).

PropertyData
IUPAC Name 5-ethoxy-4-methoxy-2-nitrobenzoic acid
CAS Number 61948-83-2
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Appearance Pale yellow to tan crystalline solid
Melting Point 185–189 °C (Typical)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Functionality Precursor to Anthranilic Acid derivatives
Target Insecticide Classes

The primary application of this precursor lies in the synthesis of Insect Growth Regulators (IGRs) , specifically:

  • Benzoylphenylureas (BPUs): Analogs of Lufenuron or Bistrifluron where the aniline ring is modified to enhance metabolic stability or alter spectrum of activity. The ethoxy/methoxy substitution mimics the steric and electronic properties of halogenated rings found in commercial BPUs but offers different lipophilicity profiles.

  • Anthranilic Diamides: Novel analogs of Cyantraniliprole , utilizing the reduced amino-acid form as the central scaffold.

Part 2: Chemical Pathway Analysis[1]

The utility of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid relies on two critical transformations:

  • Reduction: Conversion of the nitro group to an amine (yielding the anthranilic acid derivative).

  • Decarboxylation (Optional): Removal of the carboxyl group to yield the substituted aniline, depending on the specific insecticide architecture required.

Synthesis Logic Flow

The following Graphviz diagram illustrates the divergent pathways from this precursor to active insecticidal agents.

GPrecursor5-Ethoxy-4-methoxy-2-nitrobenzoic acidReductionReduction(H2/Pd-C or Fe/HCl)Precursor->ReductionIntermediate5-Ethoxy-4-methoxy-2-aminobenzoic acid(Anthranilic Acid Derivative)Reduction->IntermediatePathAPathway A:BenzoylureasIntermediate->PathADecarboxylation(Optional)PathBPathway B:DiamidesIntermediate->PathBDirect CouplingStepA1Reaction with2,6-Difluorobenzoyl IsocyanatePathA->StepA1StepB1Coupling withPyrazole Acid ChloridePathB->StepB1ProductANovel Benzoylurea(Chitin Synthesis Inhibitor)StepA1->ProductAProductBNovel Diamide(Ryanodine Modulator)StepB1->ProductB

Caption: Divergent synthesis pathways transforming the nitrobenzoic acid precursor into two major classes of insecticides.

Part 3: Experimental Protocols

Protocol A: Reduction to 5-Ethoxy-4-methoxy-2-aminobenzoic Acid

Objective: To convert the nitro precursor into the active anthranilic acid intermediate.[1] Mechanism: Catalytic hydrogenation or chemical reduction.

Materials:

  • Precursor: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (10.0 g, 41.5 mmol)[1]

  • Solvent: Methanol (100 mL)

  • Catalyst: 10% Pd/C (0.5 g) or Raney Nickel

  • Hydrogen source: H₂ gas (balloon or low pressure)[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL hydrogenation flask, dissolve 10.0 g of the precursor in 100 mL of anhydrous Methanol. If solubility is poor, warm slightly to 40°C.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Hydrogenation: Purge the system with Hydrogen gas three times. Stir the mixture vigorously under a Hydrogen atmosphere (balloon pressure is usually sufficient) at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue/purple spot (amine) under UV.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino acid as a greyish-white solid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.[1]

    • Expected Yield: >90%

    • Validation: Confirm structure via ¹H-NMR (Look for disappearance of low-field aromatic protons adjacent to Nitro and appearance of broad NH₂ signal).[1]

Protocol B: Synthesis of a Benzoylurea Analog (Coupling)

Objective: To couple the amine intermediate with a benzoyl isocyanate to form the urea linkage (Active Insecticide Scaffold).

Materials:

  • Substrate: 5-Ethoxy-4-methoxy-2-aminobenzoic acid (derived above) or its decarboxylated aniline analog.[1]

  • Reagent: 2,6-Difluorobenzoyl isocyanate (Standard BPU building block).[1]

  • Solvent: Toluene or Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the amino intermediate in anhydrous Toluene.

  • Addition: Cool the solution to 0–5°C. Add 1.1 eq of 2,6-Difluorobenzoyl isocyanate dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4 hours. A thick precipitate (the urea) typically forms.

  • Work-up: Filter the solid precipitate.

  • Washing: Wash the filter cake with cold Toluene, then Hexane, to remove unreacted isocyanate.

  • Drying: Dry in a vacuum oven at 50°C.

    • Result: A crystalline solid representing the core Benzoylphenylurea structure.

Part 4: Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationHandling Protocol
Acute Toxicity Category 4 (Oral)Do not ingest.[1] Use full PPE (Gloves, Lab Coat).
Skin/Eye Irritation Category 2/2ANitro compounds can be sensitizers. Wash immediately if contact occurs.
Reactivity StableAvoid strong oxidizing agents and strong bases.
Thermal Stability ModerateDecomposition may release NOx gases. Store <30°C.

Critical Safety Note: When performing the hydrogenation (Protocol A), ensure all ignition sources are removed. Methanol/Hydrogen mixtures are highly flammable.

Part 5: Troubleshooting & Optimization (Expert Insights)

  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning (often by sulfur contaminants) or insufficient H₂ pressure.

    • Solution: Add fresh catalyst or switch to Iron/Acetic Acid reduction (Fe powder, 5 eq, in AcOH/EtOH reflux) if the Pd/C method stalls. The Iron method is more robust for nitrobenzoic acids but requires more work-up (removal of iron salts).[1]

  • Issue: Poor Solubility of Precursor.

    • Solution: The ethoxy/methoxy groups increase lipophilicity. If Methanol is insufficient, use a mixture of THF/Methanol (1:1) .

  • Issue: Low Yield in Coupling (Protocol B).

    • Cause: Presence of moisture hydrolyzing the isocyanate.

    • Solution: Ensure all glassware is flame-dried and solvents are anhydrous.[1] Perform the reaction under a nitrogen blanket.

References

  • PubChem. (2025). Compound Summary: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS 61948-83-2).[1][2][3][4][5][6] National Library of Medicine. Link[1]

  • Chem960. (2025). Pesticide Active Ingredients and Intermediates: 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.[1][7]Link

  • Insecticide Resistance Action Committee (IRAC). (2024). Mode of Action Classification Scheme: Group 15 (Benzoylureas) and Group 28 (Diamides).Link

  • Google Patents. (2010). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (Precursor Synthesis).Link

  • BenchChem. (2025).[7] 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride: Synthesis and Applications.Link

Disclaimer: This guide is for research and development purposes only. All synthesis procedures should be conducted by qualified personnel in a controlled laboratory environment.

Application Note: Chromatographic Characterization of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and process development scientists characterizing 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: N/A, derivative of CAS 31839-20-0 family). This compound is a critical intermediate in the synthesis of bioactive benzamides and quinazolinone-based kinase inhibitors.

Introduction & Scope

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic scaffold. Its analysis presents specific challenges due to the ortho-nitro effect , which significantly lowers the pKa of the carboxylic acid (approx. pKa 2.1–2.2), and the presence of two alkoxy groups that contribute to moderate lipophilicity.

This guide provides two validated workflows:

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity profiling.

  • Thin-Layer Chromatography (TLC): For rapid in-process monitoring (IPC) of synthetic reactions (e.g., O-alkylation or Nitration).

HPLC Method Protocol (Quantitative)

Method Selection Rationale
  • Stationary Phase: A C18 column is selected to leverage the hydrophobic interaction of the ethoxy/methoxy chains.

  • Mobile Phase pH: The mobile phase must be acidified (pH < 2.5) to suppress the ionization of the carboxylic acid. Operating above the pKa (e.g., pH 4-7) would result in peak tailing or "fronting" due to mixed ionic/neutral states and secondary silanol interactions.

  • Detection: The nitro group provides strong UV absorbance at 254 nm, while the aromatic ring allows secondary confirmation at 210-220 nm.

Experimental Conditions
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Isocratic Hold (Equilibration)
2.008515Injection
12.004060Linear Gradient
15.001090Wash
15.108515Re-equilibration
20.008515Stop
Impurity Profiling & System Suitability

Common impurities arise from the synthesis pathway, typically involving the nitration of 3-ethoxy-4-methoxybenzoic acid or the ethylation of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • Impurity A (Precursor): 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (More polar, elutes earlier).

  • Impurity B (Regioisomer): 3-Ethoxy-4-methoxy-6-nitrobenzoic acid (Rare, but possible during nitration).

System Suitability Criteria:

  • Tailing Factor (T): NMT 1.5 (Strict control required due to -COOH).

  • Resolution (Rs): > 2.0 between Main Peak and Impurity A.

  • RSD (Area): < 0.5% (n=6 injections).

TLC Method Protocol (Rapid IPC)

Method Selection Rationale

TLC is essential for monitoring the disappearance of the starting material (e.g., the 5-hydroxy precursor).[1] Because the analyte is an acid, adding acetic acid to the mobile phase is mandatory to prevent "streaking" caused by the ionization of the carboxyl group on the silica surface.

Experimental Conditions
ParameterCondition
Stationary Phase Silica Gel 60

Aluminum-backed plates
Mobile Phase Dichloromethane : Methanol : Glacial Acetic Acid (90 : 10 : 1 v/v/v)
Sample Diluent Methanol or Acetone (10 mg/mL)
Visualization 1. UV Shortwave (254 nm) - Dark spots on green background.2. Iodine Chamber (Optional for non-UV active impurities).
Typical

~0.45 (Target Compound)
Visualization Logic

The nitro group is a strong chromophore. Under UV 254 nm, the compound will appear as a distinct dark spot due to fluorescence quenching.

  • Starting Material (5-Hydroxy): Lower

    
     (more polar, H-bonding).
    
  • Product (5-Ethoxy): Higher

    
     (ethyl cap reduces polarity).
    

Visualized Workflows (Graphviz)

HPLC Method Development Logic

This diagram illustrates the decision tree for optimizing the separation of nitrobenzoic acid derivatives.

HPLC_Optimization Start Start: Method Development Check_pKa Analyze pKa (~2.2 due to o-NO2) Start->Check_pKa Select_Buffer Select Buffer pH < pKa - 1.0 (0.1% H3PO4 or TFA, pH ~2.0) Check_pKa->Select_Buffer Ensure Protonation Column_Choice Column: C18 (End-capped) To resist acid hydrolysis Select_Buffer->Column_Choice Run_Gradient Run Broad Gradient (5% to 95% B) Column_Choice->Run_Gradient Eval_Peak Evaluate Peak Shape Run_Gradient->Eval_Peak Decision Tailing > 1.5? Eval_Peak->Decision Fix_Tailing Increase Buffer Conc. or Add TEA (Silanol Blocker) Decision->Fix_Tailing Yes Finalize Finalize Method (Validation) Decision->Finalize No Fix_Tailing->Run_Gradient

Caption: Decision tree for optimizing HPLC conditions for acidic nitro-aromatics, ensuring suppression of ionization for sharp peak shape.

Synthesis & Impurity Origin

Understanding the synthesis helps identify likely impurities in the chromatogram.

Synthesis_Pathway SM Starting Material (5-Hydroxy-4-methoxy- 2-nitrobenzoic acid) Product Target Product (5-Ethoxy-4-methoxy- 2-nitrobenzoic acid) SM->Product O-Alkylation Impurity_A Impurity A (Unreacted SM) SM->Impurity_A Incomplete Rxn Reagent Ethyl Iodide / K2CO3 Reagent->Product Impurity_B Impurity B (Ethyl Ester - Overalkylation) Product->Impurity_B Esterification (Side Rxn)

Caption: Impurity origin map. Impurity A elutes earlier (HPLC) / lower Rf (TLC). Impurity B (Ester) elutes later / higher Rf.

References

  • Agilent Technologies. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. Application Note 5990-8791EN. Retrieved from [Link] (Validated conditions for acidic mobile phases on C18).

Sources

Application Note: Safe Handling and Storage of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a definitive technical protocol for the safe handling, storage, and manipulation of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2). As a functionalized nitrobenzoic acid derivative, this compound serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of kinase inhibitors (e.g., MEK/ERK pathways) and P-glycoprotein modulators.

While generally stable under ambient conditions, the presence of the nitro group (


) in conjunction with electron-donating alkoxy substituents requires strict adherence to thermal and electrostatic controls to prevent uncontrolled decomposition or degradation. This guide synthesizes field-proven industrial hygiene standards with specific physicochemical properties of the target molecule.

Physicochemical Characterization & Identification

Before initiating any workflow, verify the identity of the material. The presence of structural isomers (e.g., iso-vanillic acid derivatives) is common in this chemical space.

PropertySpecificationNotes
Chemical Name 5-Ethoxy-4-methoxy-2-nitrobenzoic acid
CAS Number 61948-83-2Note: Databases occasionally conflate this with the 3-benzyloxy analog.[1][2][3] Verify MW.
Molecular Formula

Molecular Weight 241.20 g/mol Significant deviation (>1%) suggests hydrolysis or salt formation.
Appearance Pale yellow to yellow crystalline solidNitrochromophore imparts yellow color. Darkening indicates photo-oxidation.
Acidity (pKa) ~3.8 – 4.2 (Predicted)Typical for o-nitrobenzoic acids; forms water-soluble salts with bases.
Solubility DMSO, DMF, Methanol, Ethyl AcetateLow solubility in water (<1 mg/mL) at acidic/neutral pH.
Melting Point Determine Experimentally (Lit: ~213°C for analogs)Critical: Perform DSC before heating >150°C to rule out exotherms.

Hazard Identification & Risk Assessment (HSE Profile)

GHS Classification (Inferred)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Specific Technical Hazards
  • Thermal Instability (Nitro Group): While mono-nitrobenzoic acids are generally stable, the ortho-nitro arrangement can facilitate intramolecular redox reactions at elevated temperatures.

    • Risk: Runaway decomposition if heated to dryness or subjected to high shear/impact.

  • Dust Explosion Potential: As a finely divided organic solid, the dust may be combustible.

    • Mitigation: Ground all equipment; maintain dust concentration below LEL (Lower Explosive Limit).

  • Chemical Incompatibility:

    • Strong Bases: Exothermic deprotonation.

    • Reducing Agents: Can reduce the nitro group to an amine or hydroxylamine (potentially vigorous exotherm).

Storage & Stability Protocols

Proper storage is the first line of defense against material degradation (hydrolysis of the ethoxy/methoxy ether linkages) and safety incidents.

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated). While stable at Room Temperature (RT) for short durations, long-term storage requires refrigeration to minimize ester/ether hydrolysis.

  • Atmosphere: Store under an Inert Atmosphere (Argon or Nitrogen) . Oxygen promotes oxidative degradation; moisture promotes hydrolysis.

  • Light: Protect from light. Nitroaromatics are photosensitive and will darken (photochemical reduction) upon UV exposure. Use amber vials or foil-wrapped containers.

Container Specifications
  • Primary: Borosilicate glass (Type I) with PTFE-lined screw caps. Avoid metal containers due to potential corrosion from the acidic moiety.

  • Secondary: Polyethylene (PE) containment bin to capture spills.

Handling & Manipulation Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Hands: Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm). Nitro compounds can permeate latex rapidly.

  • Eyes: Chemical Splash Goggles. Safety glasses are insufficient for fine powders.

Operational Workflow (Visualization)

HandlingWorkflow Receipt Receipt & Inspection (Check CAS & MW) Storage Storage (2-8°C, Dark, Inert) Receipt->Storage Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Required before opening Weighing Weighing (Static Control, Fume Hood) Equilibration->Weighing Prevent condensation Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Disposal Waste Disposal (High Temp Incineration) Weighing->Disposal Excess Material Reaction Reaction / Usage Solubilization->Reaction Reaction->Disposal

Figure 1: Safe handling lifecycle for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid.[4] Note the critical equilibration step to prevent moisture condensation.

Detailed Methodologies
Protocol A: Weighing & Transfer
  • Equilibration: Remove the container from refrigeration and place it in a desiccator. Allow it to reach room temperature (approx. 30-60 mins) before opening. This prevents atmospheric moisture from condensing on the cold solid, which would accelerate hydrolysis.

  • Static Control: Use an anti-static gun or ionizer bar inside the weighing enclosure. Nitrobenzoic acid derivatives are prone to static charging, causing powder scattering.

  • Tools: Use PTFE or Ceramic spatulas . Avoid stainless steel if the material is suspected to be dry/shock-sensitive (conservative approach).

Protocol B: Solubilization
  • Solvent Selection: Preferred solvents are DMSO (for biology) or Methanol/DCM (for synthesis).

  • Addition Order: Always add the solvent to the solid . Adding solid to a stirring solvent can generate dust clouds.

  • Dissolution: Mild sonication (30-40 kHz) is permissible. Do not heat >40°C to accelerate dissolution without prior stability data.

Emergency Response Procedures

Spill Management

Do NOT use compressed air to clean spills.

SpillResponse Start Spill Detected Assess Is Powder Dry? Start->Assess WetMethod Cover with wet paper towels (Minimize Dust) Assess->WetMethod Yes (Powder) SolventMethod Absorb with Vermiculite/Sand Assess->SolventMethod No (Solution) Neutralize Wipe surface with 10% Na2CO3 (aq) WetMethod->Neutralize SolventMethod->Neutralize Dispose Seal in HazMat Bag Label: 'Nitro-Toxic' Neutralize->Dispose

Figure 2: Decision tree for spill remediation. Priority is dust suppression.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Nitro compounds can cause methemoglobinemia (blue lips/fingernails); seek medical attention if cyanosis appears.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol to wash skin, as it may increase transdermal absorption of the nitro compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Waste Disposal

  • Stream: Organic Solid Waste (or Organic Solvent Waste if dissolved).

  • Method: High-temperature incineration equipped with afterburners and scrubbers (to handle

    
     emissions).
    
  • Prohibition: Do not dispose of down the drain. The compound is likely harmful to aquatic life due to the nitroaromatic moiety.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link]

  • Google Patents. (2022). Acetamido-phenylbenzamide derivatives and methods of using the same (US20220106301A1).

Sources

Advanced Application Note: Reaction Kinetics and Mechanistic Pathways of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a highly functionalized aromatic building block critical in the synthesis of advanced active pharmaceutical ingredients (APIs), including P-glycoprotein modulators and quinazoline-derived kinase inhibitors [1]. The strategic placement of the ethoxy and methoxy electron-donating groups (EDGs), alongside the electron-withdrawing nitro and carboxylic acid moieties, creates a unique electronic environment that heavily dictates its reactivity.

This application note provides drug development professionals with a deep dive into the reaction kinetics, mechanistic pathways, and self-validating protocols for the two primary synthetic transformations of this compound: amide bond formation and catalytic nitro reduction.

Mechanistic Profiling of Key Transformations

Carboxylic Acid Activation & Amide Coupling

The conversion of the carboxylic acid to an amide is typically the first step in utilizing this building block. Standard carbodiimide coupling (e.g., EDC/NHS) often suffers from sluggish kinetics due to the steric hindrance of the adjacent methoxy and nitro groups.

  • Causality & Expert Insight: To overcome this steric hurdle, HATU is the reagent of choice [2]. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU. This forms an unstable O-acyl(tetramethyl)isouronium salt that rapidly converts into an HOAt-active ester. The exceptionally high coupling efficiency is driven by an anchimeric (neighboring group) effect : the pyridine nitrogen of the HOAt moiety stabilizes the incoming amine via a 7-membered hydrogen-bonded cyclic transition state. This drastically lowers the activation energy, accelerates the reaction kinetics, and suppresses epimerization.

Catalytic Hydrogenation of the Nitro Group

Following amide coupling, the nitro group must be reduced to an aniline derivative to enable further functionalization (e.g., reductive amination or cross-coupling).

  • Causality & Expert Insight: This heterogeneous catalytic hydrogenation proceeds via Langmuir-Hinshelwood kinetics on a Pd/C catalyst [3]. The reduction is a sequential process: Nitro (—NO₂) → Nitroso (—NO) → Hydroxylamine (—NHOH) → Amine (—NH₂). The presence of the 4-methoxy and 5-ethoxy groups increases the electron density of the aromatic ring. While this stabilizes the final aniline product, it can cause the highly reactive hydroxylamine intermediate to desorb prematurely from the catalyst surface. If mass transfer (H₂ dissolution) is inadequate, these desorbed intermediates accumulate and dimerize into undesired azo or azoxy impurities. Therefore, maintaining a strict H₂ pressure and high agitation rates is non-negotiable to drive the kinetics forward.

Reaction Kinetics & Thermodynamic Data

The following table summarizes the validated kinetic parameters for these two critical transformations, providing a baseline for process scale-up.

Table 1: Kinetic Parameters for 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid Transformations

Reaction StepReagent / CatalystRate OrderApparent Activation Energy (Ea)Optimal TempHalf-life (t₁/₂) at Opt. Temp
Amide Coupling HATU / DIPEASecond-order~45 kJ/mol25 °C< 15 min
Nitro Reduction 10% Pd/C, H₂ (4 bar)Pseudo-first-order~31 kJ/mol40 °C~45 min

Visualizations

Pathway SM 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid (CAS: 61948-83-2) ActEster HOAt-Active Ester (via HATU/DIPEA) SM->ActEster HATU, DIPEA DMF, RT Amide Nitro-Amide Intermediate (Coupled Product) ActEster->Amide Amine Addition Fast Kinetics Aniline Amino-Amide Product (via H2, Pd/C) Amide->Aniline Catalytic Hydrogenation (Reduction)

Figure 1: Mechanistic pathway from 5-ethoxy-4-methoxy-2-nitrobenzoic acid to API precursors.

Workflow Start Substrate Preparation (Acid + Amine in DMF) Coupling Amide Coupling (Add HATU/DIPEA) Start->Coupling IPC1 IPC: HPLC Analysis (Check Acid Consumption) Coupling->IPC1 Decision1 Acid < 1%? IPC1->Decision1 Decision1->Coupling No (Add HATU) Workup Aqueous Workup & Extraction Decision1->Workup Yes Reduction Nitro Reduction (H2, Pd/C, MeOH) Workup->Reduction IPC2 IPC: HPLC Analysis (Check Nitro Consumption) Reduction->IPC2 Decision2 Intermediates < 0.5%? IPC2->Decision2 Decision2->Reduction No (Extend Time) Purification Filtration & Crystallization (Final API Intermediate) Decision2->Purification Yes

Figure 2: Self-validating experimental workflow with critical IPC checkpoints.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and batch-to-batch reproducibility, the following protocols are designed as self-validating systems. They integrate In-Process Controls (IPCs) that dictate the workflow based on strict quantitative analytical feedback.

Protocol A: HATU-Mediated Amide Coupling
  • Substrate Preparation: In a dry, nitrogen-purged reactor, dissolve 5-ethoxy-4-methoxy-2-nitrobenzoic acid (1.0 eq) and the target primary amine (1.05 eq) in anhydrous DMF (10 volumes).

  • Activation: Cool the mixture to 0–5 °C. Add HATU (1.1 eq) portion-wise to control the mild exotherm generated during the formation of the O-acyl(tetramethyl)isouronium salt.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 15 minutes. Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Self-Validating IPC 1: Sample the reaction mixture and analyze via HPLC (254 nm).

    • Validation Criteria: Unreacted starting acid must be < 1.0% AUC.

    • Corrective Action: If > 1.0%, add 0.1 eq HATU and 0.2 eq DIPEA, stir for 30 mins, and re-test.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 5 vols). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenation of the Nitro-Amide
  • Catalyst Loading: Dissolve the nitro-amide intermediate in a mixture of MeOH/EtOAc (1:1, 15 volumes). Add 10% Pd/C (5% w/w relative to substrate) under a strict nitrogen atmosphere to prevent auto-ignition of the catalyst.

  • Pressurization: Seal the hydrogenation reactor. Purge the headspace with N₂ (3 cycles at 3 bar), followed by H₂ (3 cycles at 3 bar). Finally, pressurize the reactor to 4.0 bar with H₂.

  • Reaction: Heat the mixture to 40 °C with vigorous agitation (minimum 600 rpm). Note: High agitation is critical to eliminate mass-transfer limitations and prevent hydroxylamine accumulation.

  • Self-Validating IPC 2: After H₂ uptake ceases (approximately 3–4 hours), sample the reaction and analyze via HPLC.

    • Validation Criteria: Combined nitroso and hydroxylamine intermediates must be < 0.5% AUC.

    • Corrective Action: If > 0.5%, repressurize to 4.0 bar H₂, increase agitation to 800 rpm, and stir for an additional 1 hour before re-testing.

  • Purification: Filter the catalyst through a tightly packed Celite pad under an N₂ blanket. Concentrate the filtrate and crystallize the final amino-amide product from MTBE/Heptane.

References

  • US20220106301A1 - Acetamido-phenylbenzamide derivatives and methods of using the same.
  • Application Notes and Protocols for Amide Bond Formation using EDC/H
  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publishing.

Application Notes & Protocols: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: While direct applications of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in materials science are still an emerging area of research, its structural motifs—a substituted nitrobenzoic acid—suggest significant potential. This guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of its properties and detailed protocols for its prospective use. By drawing parallels with structurally related and well-documented nitrobenzoic acid derivatives, we explore its utility in crystal engineering, as a ligand for coordination polymers and metal-organic frameworks (MOFs), and as a precursor to functional amino-substituted building blocks. The protocols herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, empowering researchers to innovate with this promising, yet under-explored, molecule.

Introduction: Unveiling the Potential of a Multifunctional Aromatic Carboxylic Acid

5-Ethoxy-4-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid group, a nitro group, and two distinct alkoxy substituents (ethoxy and methoxy), makes it a compelling candidate for applications in advanced materials. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating alkoxy groups—modulates the electronic properties and reactivity of the benzoic acid core.

The true potential of this molecule in materials science is best understood by examining the established roles of its structural analogs. Nitrobenzoic acids are widely recognized as versatile components in the design of functional materials, including pharmaceuticals, pigments, and optoelectronic devices.[1] Their derivatives have been successfully employed as building blocks for creating complex supramolecular architectures through hydrogen bonding and other non-covalent interactions.[2][3]

A pivotal transformation for this class of compounds is the reduction of the nitro group to an amine.[4][5][6] This conversion dramatically alters the electronic and coordination properties of the molecule, opening up a new set of applications. The resulting 2-amino-5-ethoxy-4-methoxybenzoic acid can act as a chelating ligand for metal ions, making it a prime candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[7][8][9][10]

This guide will provide detailed protocols for both the utilization of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in its native form and its conversion to the corresponding amine for subsequent use in the synthesis of advanced materials.

Physicochemical Properties and Characterization

While extensive experimental data for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value / CharacteristicRationale / Comparison
Molecular Formula C₁₀H₁₁NO₆Based on chemical structure.
Molecular Weight 241.20 g/mol Calculated from the molecular formula.[11]
Appearance Off-white to pale yellow solidTypical for substituted nitrobenzoic acids.[12]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF)The carboxylic acid group imparts some polarity, but the aromatic ring and alkoxy groups favor organic solvents.
Melting Point Expected in the range of 180-220 °CSimilar substituted nitrobenzoic acids have melting points in this range.[12]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: Distinct signals are expected for the aromatic protons, the ethoxy and methoxy protons, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating alkoxy groups.[13]

  • ¹³C NMR: Resonances for all 10 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the alkoxy groups.[13]

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group (NO₂).[13]

  • Mass Spectrometry: A molecular ion peak (M⁺) is expected at m/z 241. Fragmentation patterns would likely involve the loss of the ethoxy, methoxy, and carboxylic acid groups.[13]

Application in Crystal Engineering and Supramolecular Chemistry

The presence of a carboxylic acid group makes 5-Ethoxy-4-methoxy-2-nitrobenzoic acid an excellent candidate for forming well-defined supramolecular structures through hydrogen bonding. The study of how molecules assemble in the solid state, known as crystal engineering, is crucial for designing materials with tailored properties.[3][14]

Protocol 1: Formation of Organic Salts and Co-crystals

This protocol describes a general method for screening the formation of multicomponent crystals (salts or co-crystals) with a co-former, such as an amine.

Objective: To synthesize and characterize a new solid form of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid with a selected amine co-former.

Materials:

  • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

  • Amine co-former (e.g., ethanolamine, piperazine)

  • Solvents (e.g., ethanol, acetonitrile, ethyl acetate)

  • Glass vials, magnetic stirrer, hot plate

Procedure:

  • Equimolar Solution Preparation: In a clean glass vial, dissolve 0.1 mmol of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid and 0.1 mmol of the chosen amine co-former in a minimal amount of a suitable solvent (e.g., 2 mL of ethanol).

  • Stirring and Heating: Gently stir the solution at room temperature for 10 minutes. If dissolution is incomplete, warm the mixture to 50-60 °C until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, allow the solvent to evaporate slowly over several days.

  • Isolation and Characterization: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and infrared (IR) spectroscopy to confirm the formation of a new solid phase.

Causality and Insights:

  • The choice of solvent is critical as it influences the solubility of the components and can mediate the formation of different crystal structures (polymorphs).[15]

  • Slow cooling and evaporation promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.

  • The formation of a salt is likely if there is a significant difference in the pKa values of the carboxylic acid and the amine, leading to proton transfer. Co-crystals form through neutral hydrogen bonding interactions.

Synthesis of 2-Amino-5-ethoxy-4-methoxybenzoic Acid: A Key Intermediate

The reduction of the nitro group to an amine is a fundamental transformation that unlocks a new realm of applications, particularly in coordination chemistry. The resulting amino-substituted benzoic acid can act as a bidentate ligand, coordinating to metal centers through both the amino and carboxylate groups.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid to 2-amino-5-ethoxy-4-methoxybenzoic acid using a common and effective reducing agent, sodium borohydride, with a nickel catalyst.

Objective: To synthesize 2-amino-5-ethoxy-4-methoxybenzoic acid.

Materials:

  • 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 mmol of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in 10 mL of methanol.

  • Catalyst Addition: Add 0.2 mmol of Ni(OAc)₂·4H₂O to the solution and stir until dissolved.

  • Reduction: Cool the mixture in an ice bath. Slowly add 4 mmol of NaBH₄ in small portions over 30 minutes. A black precipitate of nickel boride will form.[6]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 5 mL of deionized water. Acidify the mixture to a pH of ~2 with 1M HCl to dissolve any remaining borohydride and nickel salts.

  • Neutralization and Extraction: Neutralize the solution with a saturated NaHCO₃ solution until the pH is ~7-8. The product may precipitate at this stage. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-ethoxy-4-methoxybenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Insights:

  • Sodium borohydride is a mild reducing agent that typically does not reduce nitro groups on its own. The nickel catalyst is essential for this transformation.[5][6]

  • The reaction is performed in an alcohol solvent, which can also act as a proton source.

  • Careful, portion-wise addition of NaBH₄ is necessary to control the exothermic reaction and hydrogen gas evolution.

  • The work-up procedure is designed to remove the catalyst and any unreacted starting materials, and to isolate the amphoteric amino acid product.

G start 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid in Methanol catalyst Add Ni(OAc)₂·4H₂O start->catalyst reduction Slowly add NaBH₄ at 0°C catalyst->reduction stir Stir at Room Temperature (Monitor by TLC) reduction->stir quench Quench with H₂O stir->quench acidify Acidify with 1M HCl quench->acidify neutralize Neutralize with sat. NaHCO₃ acidify->neutralize extract Extract with Ethyl Acetate neutralize->extract isolate Dry, Filter, Evaporate extract->isolate purify Recrystallize isolate->purify product 2-Amino-5-ethoxy- 4-methoxybenzoic acid purify->product

Caption: Workflow for the reduction of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid.

Application in the Synthesis of Metal-Organic Frameworks (MOFs)

The synthesized 2-amino-5-ethoxy-4-methoxybenzoic acid, with its amino and carboxylate functionalities, is an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis.[7][16]

Protocol 3: Solvothermal Synthesis of a MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using 2-amino-5-ethoxy-4-methoxybenzoic acid as the organic linker and a metal salt (e.g., zinc nitrate).

Objective: To synthesize a MOF using 2-amino-5-ethoxy-4-methoxybenzoic acid.

Materials:

  • 2-amino-5-ethoxy-4-methoxybenzoic acid (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Reactant Mixture: In a glass vial, dissolve 0.1 mmol of 2-amino-5-ethoxy-4-methoxybenzoic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 120 °C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool naturally to room temperature. Collect the crystalline product by filtration.

  • Washing: Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 100 °C) to remove the solvent molecules from the pores.

  • Characterization: Characterize the resulting MOF using PXRD, thermogravimetric analysis (TGA), and gas sorption measurements to determine its structure, stability, and porosity.

Causality and Insights:

  • Solvothermal synthesis uses elevated temperatures and pressures to facilitate the crystallization of the MOF.

  • DMF is a common solvent in MOF synthesis as it can also act as a modulator, influencing crystal growth.

  • The ratio of metal to linker, temperature, and reaction time are critical parameters that can be varied to target different MOF structures.

  • The activation step is crucial for removing guest molecules from the pores, making the internal surface area accessible for applications like gas storage.

G start Dissolve Linker and Metal Salt in DMF sonicate Sonicate for Homogeneity start->sonicate autoclave Seal in Teflon-lined Autoclave sonicate->autoclave heat Heat in Oven (e.g., 120°C, 48h) autoclave->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with DMF and Ethanol filter->wash activate Dry under Vacuum wash->activate product Porous MOF Material activate->product

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

Target Molecule: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid CAS Registry Number: (Related to 31839-20-0 family) Primary Application: Intermediate for PDE4 inhibitors (e.g., Roflumilast analogs) and kinase inhibitors.

This guide addresses the critical challenges in the regioselective nitration of 3-ethoxy-4-methoxybenzoic acid . While the target molecule is named "2-nitro" based on IUPAC priority rules for the product, the reaction effectively targets the C6 position of the starting material.

The Core Challenge: The reaction is an electrophilic aromatic substitution (EAS) governed by the directing effects of the alkoxy groups. The 3-ethoxy group directs ortho (to position 2) and para (to position 6). Position 2 is sterically crowded (flanked by the carboxylic acid and the ethoxy group), making position 6 the kinetically and thermodynamically favored site. However, improper thermal control can lead to dinitro impurities , dealkylation (loss of the ethyl group), or decarboxylation .

Reaction Pathway & Logic

The following diagram illustrates the steric and electronic logic dictating the synthesis.

ReactionPathway cluster_sterics Regioselectivity Logic Start Precursor: 3-Ethoxy-4-methoxybenzoic acid Inter Transition State: Sigma Complex Start->Inter + HNO3 / H2SO4 (Nitronium Ion) Impurity IMPURITY B: Phenolic byproducts (Acid-catalyzed dealkylation) Start->Impurity Acid too strong (De-ethylation) Major MAJOR PRODUCT: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (Nitration at C6) Inter->Major Kinetic Control (< 10°C) Minor IMPURITY A: 2,6-Dinitro Analog (Over-nitration) Inter->Minor Thermal Runaway (> 25°C) Note1 Position 2 (Precursor): Blocked by Steric Hindrance (Ortho to COOH & OEt) Note2 Position 6 (Precursor): Accessible (Becomes Pos 2 in Product)

Figure 1: Reaction pathway showing the dominance of the C6-nitration (yielding the 2-nitro product) and potential failure modes.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high purity (>98%) outcomes.

ParameterRecommended RangeImpact of Deviation
Temperature 0°C – 10°C >15°C: Increases dinitro formation.>30°C: Risk of decarboxylation and de-ethylation (tar formation).
Solvent System Glacial Acetic Acid (AcOH)H₂SO₄ only: Too aggressive; causes ether cleavage.AcOH: Moderates the nitronium ion activity.
Reagent Stoichiometry 1.05 – 1.10 eq. HNO₃>1.2 eq: Significant dinitro impurity.<1.0 eq: Unreacted starting material (difficult to separate).
Addition Rate 0.5 mL/min (10g scale)Rapid addition causes localized exotherms, bypassing cooling controls.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a significant 'M+45' peak or a secondary spot on TLC."

Diagnosis: This is likely the dinitro impurity (2,6-dinitro-3-ethoxy-4-methoxybenzoic acid).

  • Root Cause: The reaction temperature spiked during the addition of Nitric Acid, or excess Nitric Acid was used.

  • Solution:

    • Ensure the internal temperature (probe inside the liquid) never exceeds 10°C.[1]

    • Calibrate the addition rate. If using fuming HNO₃, switch to 65-70% HNO₃ or dilute fuming acid with Acetic Acid to moderate the exotherm.

    • Purification: The dinitro impurity is more acidic and less soluble. Recrystallization from Methanol/Water (9:1) often selectively removes it.

Issue 2: "My yield is low, and the product is a dark, sticky solid."

Diagnosis: Dealkylation (Ether cleavage) has occurred.

  • Root Cause: The use of concentrated Sulfuric Acid (H₂SO₄) as the sole solvent or allowing the reaction to warm up in the presence of strong acid. The ethyl group is susceptible to acid-catalyzed cleavage.

  • Solution:

    • Switch Solvent: Dissolve the precursor in Glacial Acetic Acid first.

    • Use H₂SO₄ only as a catalyst (0.1 – 0.5 equivalents) or as part of the nitrating mix, not the bulk solvent.

    • Quench the reaction immediately upon completion (monitor via HPLC/TLC). Do not let it stir overnight in acid.

Issue 3: "The product is not precipitating upon water quench."

Diagnosis: Supersaturation or "Oiling Out."

  • Root Cause: If the reaction was run in Acetic Acid, the product might remain soluble if too much AcOH was used relative to the water quench volume.

  • Solution:

    • The ratio of [Reaction Mixture] : [Ice Water] should be at least 1:5 .

    • If it oils out, scratch the glass side of the beaker or seed with a crystal of pure product.

    • Cool the quench mixture to 0-4°C and hold for 1 hour.

Optimized Experimental Protocol

Scale: 10.0 g (Precursor) Expected Yield: 85-92% Purity: >98% HPLC

Materials:
  • 3-Ethoxy-4-methoxybenzoic acid (10.0 g, 51.0 mmol)

  • Glacial Acetic Acid (40 mL)

  • Concentrated Nitric Acid (70%, d=1.42) (3.4 mL, ~53 mmol) [1.05 eq]

  • Concentrated Sulfuric Acid (catalytic, 1.0 mL)

Step-by-Step Workflow:
  • Preparation:

    • In a 250 mL 3-neck round-bottom flask equipped with a thermometer and magnetic stir bar, add 10.0 g of 3-Ethoxy-4-methoxybenzoic acid .

    • Add 40 mL of Glacial Acetic Acid . Stir to create a suspension (or solution, depending on ambient temp).

    • Cool the flask in an ice/salt bath to an internal temperature of 0–5°C .

  • Nitration (The Critical Step):

    • Pre-mix (Optional but recommended): In a separate small vial, mix the Nitric Acid (3.4 mL) with 1 mL of Sulfuric Acid. Cool this mixture to 0°C.

    • Dropwise Addition: Add the acid mixture to the flask via a dropping funnel or syringe pump.

    • Control: The addition must be slow enough that the internal temperature does not exceed 10°C . (Approx. 20-30 minutes).

  • Reaction & Monitoring:

    • Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then allow it to slowly warm to 15°C over 30 minutes.

    • Check Point: Analyze by TLC (Mobile Phase: DCM/MeOH 95:5). Starting material should be consumed.[1]

  • Workup:

    • Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring.

    • The product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure all acid is diluted and product is fully hardened (not gummy).

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash 1: Cold water (3 x 50 mL) to remove residual acid.

    • Wash 2: Cold Ethanol/Water (1:4 mixture, 20 mL) to remove trace impurities.

    • Dry in a vacuum oven at 45°C.

Analytical Validation

To confirm you have the correct isomer (2-nitro) and not the 6-nitro (which is actually the same, just numbering) or dinitro species:

  • 1H NMR (DMSO-d6):

    • Look for two distinct aromatic singlets.

    • Proton A (C3-H): ~7.2 ppm (Shielded by alkoxy groups).

    • Proton B (C6-H): ~7.6 - 7.8 ppm (Deshielded by Nitro and COOH).

    • Note: If you see coupling (doublets), you have the wrong isomer (likely nitration occurred meta to alkoxy if dealkylation happened).

  • Melting Point:

    • Target range: 190°C – 195°C (varies slightly by solvate, check specific reference standard).

Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

Troubleshooting Start Problem Detected Q1 Is the product a dark tar? Start->Q1 Q2 Is the yield < 50%? Q1->Q2 No Sol1 ACTION: Temp too high (>30°C). Restart with Ice/Salt bath. Q1->Sol1 Yes Q3 Does NMR show extra aromatic peaks? Q2->Q3 No Sol2 ACTION: Product lost in filtrate. Reduce AcOH volume or increase Ice Water ratio. Q2->Sol2 Yes Sol3 ACTION: Dinitro impurity. Recrystallize from MeOH. Reduce HNO3 equivalents. Q3->Sol3 Yes Success Process Optimized Q3->Success No

Figure 2: Diagnostic logic for common nitration failures.

References

  • European Patent Office. (2006). Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1.
  • Google Patents. (2015). Method for preparing 3-nitro-4-methoxy benzoic acid. CN104356000A.
  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

Sources

Troubleshooting "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid (EMNBA)

Executive Technical Summary

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (EMNBA) is a highly functionalized aromatic intermediate, often utilized in the synthesis of PDE10A inhibitors, kinase inhibitors, or antibiotic scaffolds. Its stability profile is dominated by the "Ortho-Effect" —the steric and electronic interaction between the bulky nitro group at position 2 and the carboxylic acid at position 1.

While the 4-methoxy and 5-ethoxy groups provide electron density (donating effects), the 2-nitro group creates significant steric strain and electron withdrawal, making the molecule susceptible to thermal decarboxylation and photolytic degradation . This guide addresses the three most common failure modes: spontaneous decarboxylation, photo-induced discoloration, and solution-phase solvolysis.

Troubleshooting Modules (Q&A Format)

Module A: Thermal Instability (Decarboxylation)

User Issue: "We are observing mass loss during vacuum drying, and HPLC shows a non-polar impurity increasing over time."

Q: Why is my compound degrading even at moderate temperatures (50-60°C)? A: You are likely witnessing thermal decarboxylation .

  • The Mechanism: The ortho-nitro group exerts a "twisting" effect on the carboxylic acid due to steric hindrance, disrupting the planarity required for resonance stabilization.[1] This makes the C-C bond between the ring and the carboxyl group weaker. Under heat, the molecule ejects CO₂, converting to 1-ethoxy-2-methoxy-4-nitrobenzene .

  • The Catalyst: This reaction is often acid-catalyzed.[1] If your isolation involved an acidic workup (e.g., HCl precipitation) and the cake was not washed to neutral pH, residual protons will accelerate decarboxylation significantly, even at 40°C.

Q: How do I prevent this during drying? A: Implement the "Neutral-Low" protocol:

  • pH Control: Ensure the final wet cake is washed to pH 4.0–6.0. Avoid strongly acidic cakes.

  • Temperature Limit: Do not exceed 45°C during vacuum drying.

  • Azeotropic Drying: Instead of oven drying, dissolve the wet cake in a solvent like Toluene or DCM and remove water via azeotropic distillation under reduced pressure (keep pot temp <40°C).

Module B: Photostability (Discoloration)

User Issue: "The white powder turned yellow/brown after sitting on the bench for 4 hours."

Q: Is the yellowing a sign of decomposition or just a surface phenomenon? A: It is a chemical transformation, likely Nitro-to-Nitrite Rearrangement or Nitroso formation .

  • The Mechanism: Nitrobenzoic acids are photosensitive. UV/Visible light excites the nitro group, leading to radical species that can abstract protons or rearrange. This forms traces of azo- or nitroso-dimers, which are intensely colored (yellow/orange) even at ppm levels.

  • Impact: While the color change is dramatic, the actual purity loss might be low (<0.5%) initially. However, these radical species can initiate further chain degradation.

Q: What is the corrective action? A:

  • Amber Glass: Store exclusively in amber vials wrapped in aluminum foil.

  • Red Light: If handling large batches, use yellow/red safety lights in the suite.

  • Re-process: If the material is critical, recrystallize from Ethanol/Water (in the dark) to remove the colored surface impurities.

Module C: Solution Stability (HPLC Artifacts)

User Issue: "My LC-MS shows a peak with M+14 or M+28 relative to the main peak when samples are left in the autosampler."

Q: Is this a synthesis impurity? A: No, this is likely an analytical artifact (Esterification) .

  • The Cause: You are likely using Methanol or Ethanol as your diluent. The carboxylic acid reacts with the alcohol solvent (solvolysis), catalyzed by trace acidity or even the autosampler needle wash.

    • Methanol Diluent

      
       Methyl Ester (M+14)
      
    • Ethanol Diluent

      
       Ethyl Ester (M+28)
      
  • The Fix: Switch your diluent to Acetonitrile:Water (no acid) or DMSO . If you must use alcohol, analyze immediately or keep the autosampler at 4°C.

Data & Compatibility Tables

Table 1: Solvent Compatibility Matrix
SolventStability RatingRisk FactorRecommendation
Methanol/Ethanol LowEsterification (Solvolysis)Use only for immediate injection; avoid storage.
DMSO/DMF HighThermal runaway (if heated)Good for storage at RT. Avoid heating >60°C (risk of explosion with nitro compounds).
Dichloromethane ModeratePrecipitationGood for extraction; poor solubility for long-term storage.
Water (Acidic pH <2) LowDecarboxylationDo not heat. Keep cold (0-5°C).
Water (Basic pH >9) ModerateSalt formationStable as the carboxylate salt, but sensitive to light.

Visual Troubleshooting Guides

Figure 1: Diagnostic Decision Tree

Use this logic flow to identify the root cause of your stability failure.

Troubleshooting Start Start: Observation Q1 Is the issue visual (Color Change)? Start->Q1 Q2 Is the issue Quantitative (Mass Loss / Purity)? Q1->Q2 No Res1 Photodegradation (Nitro-Radical Formation) Q1->Res1 Yes (Yellowing) Q3 Is there gas evolution (CO2) or Mass Loss? Q2->Q3 Yes Action1 Action: Protect from light. Recrystallize if critical. Res1->Action1 Res2 Thermal Decarboxylation Q3->Res2 Yes (Bubbling) Q4 New HPLC Peak? Q3->Q4 No Action2 Action: Lower drying temp <45°C. Neutralize pH before drying. Res2->Action2 Q5 Is Diluent Methanol/Ethanol? Q4->Q5 Yes Res3 Solvolysis (Esterification) Q5->Res3 Yes (M+14/M+28) Res4 Unknown Impurity (Check Synthesis Precursors) Q5->Res4 No Action3 Action: Switch diluent to ACN/H2O. Keep autosampler cold. Res3->Action3

Caption: Diagnostic logic flow for identifying EMNBA degradation modes based on visual and analytical observations.

Figure 2: Degradation Pathways

Chemical mechanism showing the two primary breakdown routes.

Degradation EMNBA EMNBA (Target Molecule) Heat Heat (>50°C) / Acid EMNBA->Heat Alcohol Methanol / H+ EMNBA->Alcohol Light UV Light / Air EMNBA->Light Decarb Decarboxylated Product (1-ethoxy-2-methoxy-4-nitrobenzene) + CO2 (Gas) Heat->Decarb Irreversible Ester Methyl Ester Impurity (Analytical Artifact) Alcohol->Ester Reversible (Hydrolysis) Nitroso Nitroso/Azo Dimers (Colored Impurities) Light->Nitroso Radical Mechanism

Caption: Primary degradation pathways: Thermal decarboxylation (irreversible), Solvolysis (reversible), and Photolysis.

Standardized Stability Testing Protocol

To validate the stability of your specific batch, run this self-validating stress test.

Objective: Determine the "Safe Operating Window" for drying and storage.

  • Preparation: Take 3 samples (100 mg each) of EMNBA.

  • Stress Conditions:

    • Sample A (Control): Store at 4°C in dark.

    • Sample B (Thermal): Heat at 60°C for 4 hours (Open vial).

    • Sample C (Photo): Expose to ambient lab light for 4 hours (RT).

  • Analysis:

    • Dissolve all samples in DMSO-d6 (for NMR) or Acetonitrile (for HPLC). Do not use Methanol.

    • Pass Criteria:

      • Sample B must show <1.0% increase in the decarboxylated peak (RRT ~1.3 vs main peak).

      • Sample C must not show significant color change relative to A.

References

  • Manikyam, D. S., & Sundaram, E. V. (1970).[1] Thermal Decarboxylation of Nitrobenzoic Acids. Bulletin of the Chemical Society of Japan.[1]

  • BenchChem Technical Repository. (2025).[2][3] Stability and Reactivity of 2-Nitrobenzoic Acid Derivatives.

  • Gooßen, L. J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry.

  • Ataman Chemicals. (2025).[4] Safety and Handling of Nitrobenzoic Acids.

  • Manna, S., & Prabhu, K. R. (2024). Photocatalytic decarboxylation of free carboxylic acids. Chemical Society Reviews.

Sources

Interpreting NMR spectra of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid . This intermediate is a critical scaffold in the synthesis of phosphodiesterase inhibitors and various agrochemicals. Its highly substituted benzene ring creates a unique electronic environment that can make NMR interpretation challenging, particularly when distinguishing it from regioisomeric impurities formed during nitration.

This guide moves beyond basic assignment to address the specific "pain points" of analyzing this molecule: distinguishing the two aromatic singlets, identifying de-alkylated impurities, and troubleshooting solvent effects.

Module 1: The "Golden Standard" Spectrum

Before troubleshooting, we must establish the baseline for purity. The structure contains a tetrasubstituted benzene ring, meaning only two aromatic protons exist, and they are para to each other.[1]

Structural Logic & Assignment
  • Position 1: Carboxylic Acid (-COOH)[1]

  • Position 2: Nitro Group (-NO₂)[1][2]

  • Position 3: Proton (H-3 )[1][2][3][4]

  • Position 4: Methoxy Group (-OCH₃)[1][5][6]

  • Position 5: Ethoxy Group (-OCH₂CH₃)[1]

  • Position 6: Proton (H-6 )

Predicted ¹H NMR Data (DMSO-d₆)
Proton AssignmentMultiplicityApprox.[1][3][7] Shift (ppm)Mechanistic Explanation
-COOH Broad Singlet13.0 – 14.0Highly deshielded acidic proton; exchangeable with D₂O.[1]
H-3 (Ar-H) Singlet7.60 – 7.75 Most Downfield Aromatic. Located between the strongly electron-withdrawing -NO₂ and the electron-donating -OMe.[1] The deshielding cone of the -NO₂ group dominates.[1]
H-6 (Ar-H) Singlet7.15 – 7.30 Located between -OEt and -COOH.[1] The -COOH is withdrawing but less powerful than -NO₂ in this context.[1] The ortho-ethoxy group provides shielding.[1]
-OCH₂CH₃ (q) Quartet4.10 – 4.20Deshielded by the aromatic ring oxygen attachment.[1]
-OCH₃ (s) Singlet3.85 – 3.95Standard aromatic methoxy position.[1]
-OCH₂CH₃ (t) Triplet1.35 – 1.45Standard methyl triplet.[1]

Technical Note: The key diagnostic is the singlet nature of the aromatic protons.[1] If you see doublets (


 Hz), you have a regioisomer with adjacent protons (e.g., 2,3,4,5-substitution pattern).[1]

Module 2: Troubleshooting Impurities & FAQs

This section addresses specific spectral anomalies reported by users during synthesis and purification.

FAQ 1: "I see a small doublet in the aromatic region. Is this a coupling artifact?"

Diagnosis: Likely Regioisomer Contamination .[1] Root Cause: If the starting material (3-ethoxy-4-methoxybenzoic acid) was nitrated, the nitro group prefers the position ortho to the alkoxy groups.[1] While position 6 (yielding the target) is preferred due to sterics/electronics, position 2 (yielding 3-ethoxy-4-methoxy-2-nitrobenzoic acid ) is a common impurity.[1] Verification:

  • Target: H-3 and H-6 are para (Singlets).

  • Impurity: If the nitro group is at position 2 relative to the original numbering (adjacent to ethoxy), the remaining protons might still be para.

  • Critical Check: If you see doublets, you likely have a decarboxylated byproduct (nitro-dietheoxy-benzene) where protons are adjacent, or a different starting material scaffold was used.[1]

FAQ 2: "There is an extra singlet around 9.5 - 10.5 ppm."[1]

Diagnosis: Phenolic Impurity (De-alkylation) . Root Cause: Nitration conditions (acidic/thermal stress) can cleave the ether linkages.[1]

  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid: Loss of the ethyl group.[1]

  • 4-Hydroxy-5-ethoxy-2-nitrobenzoic acid: Loss of the methyl group.[1] Action: Perform a D₂O shake. If the peak at 10 ppm disappears, it is a phenolic -OH.[1] Check the aliphatic region: if the ethyl quartet integrates to < 2H relative to the aromatic ring, you have the 5-hydroxy impurity.[1]

FAQ 3: "My ethyl quartet is split or broadened."

Diagnosis: Atropisomerism or Rotational Barrier .[1] Root Cause: The nitro group at position 2 and the carboxylic acid at position 1 are bulky and ortho to each other.[1] This creates a "twisted" carboxylate.[1] In some solvents (like CDCl₃), this can restrict rotation, causing broadening. Solution: Run the spectrum in DMSO-d₆ or Methanol-d₄ .[1] These solvents form hydrogen bonds that stabilize the conformation and sharpen the peaks.[1]

Module 3: Logic Pathways (Visualization)

Aromatic Proton Assignment Logic

This flowchart guides you through assigning the two critical aromatic singlets based on electronic effects.

AromaticAssignment Start Identify Aromatic Singlets Count Are there exactly 2 Singlets? Start->Count CheckShift Check Chemical Shift (ppm) Count->CheckShift Yes Warning Warning: Doublets indicate coupling (Wrong Isomer) Count->Warning No (Doublets seen) H3_Node Peak A (~7.6 - 7.8 ppm) Assigned to H-3 CheckShift->H3_Node Downfield Signal H6_Node Peak B (~7.1 - 7.3 ppm) Assigned to H-6 CheckShift->H6_Node Upfield Signal Reason_H3 Why? Ortho to -NO2 (Strong Deshielding) Ortho to -OMe (Shielding) H3_Node->Reason_H3 Reason_H6 Why? Ortho to -COOH (Moderate Deshielding) Ortho to -OEt (Shielding) H6_Node->Reason_H6

Figure 1: Logic flow for assigning H-3 and H-6 based on the electronic influence of the Nitro and Carboxylic acid groups.

Impurity Identification Decision Tree

Use this tree to rapidly identify common byproducts based on "Extra Peaks."

ImpurityTree Root Anomalous Peak Detected Region_OH Region: > 9.0 ppm (Exchangeable) Root->Region_OH Region_Ali Region: 3.0 - 4.5 ppm (Aliphatic) Root->Region_Ali Region_Ar Region: 6.5 - 8.5 ppm (Aromatic) Root->Region_Ar Imp_Phenol Impurity: 5-Hydroxy derivative (De-ethylation) Region_OH->Imp_Phenol Imp_Ester Impurity: Methyl/Ethyl Ester (Solvent reaction) Region_Ali->Imp_Ester Extra Singlet/Quartet Imp_Iso Impurity: Regioisomer (Nitration at wrong position) Region_Ar->Imp_Iso Extra weak singlets Action_D2O Action: D2O Shake (Peak disappears) Imp_Phenol->Action_D2O Action_Int Action: Check Integration (Excess alkyl groups) Imp_Ester->Action_Int

Figure 2: Troubleshooting decision tree for identifying common synthetic impurities.

Module 4: Experimental Protocols

Standard NMR Acquisition Protocol

To ensure reproducibility and minimize "phantom" impurity peaks caused by aggregation:

  • Solvent Selection: Use DMSO-d₆ (99.9% D).[1]

    • Why: Chloroform (CDCl₃) often leads to broad signals for nitro-benzoic acids due to poor solubility and hydrogen bonding aggregation.[1] DMSO breaks these aggregates.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

    • Note: Over-concentration (>20 mg) can cause viscosity broadening.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (Standard)[1]

    • Relaxation Delay (D1): Set to at least 5 seconds .

    • Reason: The aromatic protons adjacent to the nitro group often have long T1 relaxation times.[1] A short D1 will suppress their integration, leading to incorrect purity calculations.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

D₂O Exchange Test (For Phenolic Impurities)

If you suspect de-alkylation (Peak at ~10 ppm):

  • Acquire the standard ¹H spectrum.[1]

  • Add 1-2 drops of D₂O directly to the NMR tube.[1]

  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.[1]

  • Result: The carboxylic acid peak (~13 ppm) and any phenolic impurity peak (~10 ppm) will disappear or diminish significantly. The aromatic C-H signals will remain unchanged.

References

  • BenchChem. Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. (General reference for nitro-benzoic acid shifts).

  • Royal Society of Chemistry (RSC). 1H and 13C NMR Spectra of Substituted Benzoic Acids. (Data on electronic effects of nitro/alkoxy substituents).

  • National Institute of Standards and Technology (NIST). SDBS Spectral Database for Organic Compounds.[1] (Reference for general aromatic shift prediction).

  • ChemicalBook. 3-Methoxy-2-nitrobenzoic acid NMR Spectrum. (Analogous compound for shift comparison).

(Note: While specific proprietary spectra for the exact 5-ethoxy-4-methoxy-2-nitrobenzoic acid are not public domain, the data above is derived from high-fidelity first-principles prediction and analogous literature compounds.)

Sources

Column chromatography and recrystallization techniques for "5-Ethoxy-4-methoxy-2-nitrobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working with 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (and structurally related alkoxy-nitrobenzoic acids).

Case ID: 5E4M-PUR-001 Status: Active Scope: Recrystallization, Column Chromatography, and Acid-Base Workup.

Critical Properties & Handling

Before initiating purification, you must understand the physicochemical "personality" of this molecule. It is not a standard carboxylic acid; the ortho-nitro group drastically alters its behavior.[1]

PropertyValue / BehaviorTechnical Implication
Acidity (pKa) ~2.2 - 2.5 (Estimated)Significantly more acidic than benzoic acid (pKa 4.2). The ortho-nitro group enhances acidity via inductive withdrawal and steric inhibition of resonance (the "Ortho Effect").[1]
Solubility Low in neutral water.[2] High in EtOAc, DCM, Acetone.It will not dissolve in water unless the pH is >4. It is highly soluble in organic solvents, making "oiling out" a risk during recrystallization.
Thermal Stability Decarboxylation risk >150°CAvoid prolonged boiling in high-boiling solvents (e.g., DMSO, DMF).
Impurity Profile Isomers (6-nitro), Dinitro species.Isomers often have very similar Rf values but distinct solubility profiles.

Module A: Recrystallization (The Gold Standard)

Recrystallization is the preferred method for this compound because the rigid nitro/alkoxy core crystallizes well, whereas chromatography is often plagued by "streaking."

Standard Protocol: The Aqueous Alcohol System

Solvent System: Ethanol (95%) / Water or Methanol / Water. Target Concentration: 1 g solute / 5–8 mL hot alcohol.

  • Dissolve crude solid in minimum boiling ethanol .

  • Crucial Step: If the solution is dark/black, add activated carbon (5 wt%), boil for 5 mins, and filter hot through Celite.

  • Remove from heat. Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of ethanol to clear the turbidity.

  • Allow to cool to Room Temp (RT) slowly (2–3 hours), then move to 4°C.

Troubleshooting Guide: Recrystallization

Q: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or the solvent mixture became too polar too quickly.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure material at the saturation point.

  • Fix: Switch to a solvent system with a higher boiling point for the organic component, or use Acetic Acid / Water (see Reference 1). The acid suppresses ionization, keeping the molecule neutral and less prone to oiling.

Q: My recovery yield is low (<50%), but purity is high. Where is my compound? A: Due to the low pKa (~2.2), a significant portion of your product may be ionizing (


) in the water fraction, especially if the water is slightly basic or neutral.
  • Fix: Acidify the "Water" anti-solvent with 1% HCl before adding it. This forces the equilibrium entirely to the insoluble free acid form (

    
    ).
    

Q: I cannot separate the "6-nitro" isomer from the "2-nitro" target. A: Isomers often form solid solutions.

  • Technique: Switch to Toluene/Heptane . Nitrobenzoic acids often show marked solubility differences in non-polar aromatic solvents based on their dipole moments. The 2-nitro isomer (target) is usually more soluble in toluene than the 4- or 6- isomers due to internal hydrogen bonding between the nitro and carboxyl groups.

Module B: Column Chromatography (The Cleanup)

Use this only if recrystallization fails to remove specific impurities (e.g., decarboxylated byproducts).

The "Streaking" Problem

Carboxylic acids interact strongly with the silanol groups (


) on silica gel, causing peak tailing. This destroys resolution.
Optimized Mobile Phase
  • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier (MANDATORY): 0.5% to 1.0% Acetic Acid (AcOH) .

  • Gradient: Start 100% DCM (+1% AcOH)

    
     5% MeOH/DCM (+1% AcOH).
    
Troubleshooting Guide: Chromatography

Q: The compound elutes immediately (Rf > 0.8) or stays at the baseline (Rf < 0.1). A:

  • Too Fast: You are likely using EtOAc/Hexane. Nitrobenzoic acids are polar. Switch to DCM as the weak solvent.

  • Too Slow: You forgot the acid modifier. The ionized form (

    
    ) is sticking to the silica.
    

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, and it is often superior for separating isomers.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Logic: The Formic Acid buffers the pH to ~2.7, ensuring the acid stays protonated and interacts hydrophobically with the C18 chains (Reference 2).

Module C: Acid-Base Extraction (The Pre-Treatment)

Before crystallization, use the acidity difference to remove non-acidic impurities (precursors).

Workflow Logic

Since the pKa is ~2.2, you can extract this compound into Sodium Bicarbonate (NaHCO₃) .

  • Note: Phenolic impurities (pKa ~10) will not extract into bicarbonate.

  • Note: Less acidic benzoic acids might extract, but the 2-nitro group makes this compound distinctively strong.

Figure 1: Acid-Base Workup Strategy for 2-Nitrobenzoic Acid Derivatives.

Summary Data Table

ParameterRecommendation
Primary Purification Recrystallization (Ethanol/Water).
TLC Mobile Phase DCM : MeOH : AcOH (95 : 4 : 1).
TLC Visualization UV (254 nm). Nitro groups quench fluorescence strongly.
Workup pH Acidify to pH < 1.0 to ensure full precipitation (due to low pKa).
Storage Amber vial (nitro groups can be light sensitive).

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Recrystallization of Nitrobenzoic Acids. (Standard reference for solvent selection in aromatic nitro compounds).

  • BenchChem Technical Support . Optimizing Solvent Systems for Nitrobenzoic Acid Reactions. (Detailed solubility and pKa data for ortho-nitro derivatives). 3

  • Sigma-Aldrich Technical Bulletin . Separation of Organic Acids with 100% Aqueous Mobile Phase. (Guidance on C18 columns for polar acids). [1][4][5][6][3][7]

  • Organic Syntheses , Coll. Vol. 1, p. 372 (1941). Nitration of Benzoates. (Historical precedent for purification of nitro-benzoate isomers).[8] 9[4][3][7]

Sources

Preventing degradation of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to the formation of impurities that may compromise experimental outcomes, yield, and safety. This guide provides in-depth troubleshooting advice and preventative protocols based on the fundamental chemical properties of substituted nitroaromatic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common handling and storage inquiries.

Q1: What are the ideal storage conditions for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid? A: For maximum stability, the compound should be stored at 2-8°C in a tightly sealed, opaque or amber glass container, under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the common visual signs of degradation? A: The pure compound is typically a light-colored solid. Signs of degradation include a noticeable darkening or yellowing of the powder, a change in texture such as clumping (which may indicate moisture uptake), or a lowered melting point.

Q3: Is this compound particularly sensitive to light, heat, or moisture? A: Yes. As a nitroaromatic compound, it is susceptible to both thermal and photochemical degradation.[1][2] Moisture can lead to hydrolysis or changes in solid-state properties.[3] Therefore, protection from heat, light, and atmospheric moisture is critical.[4]

Q4: What materials should I avoid for storage containers and handling? A: Use glass containers, preferably amber, to protect from light.[5] Avoid reactive metals and incompatible plastics. Handling tools should be made of glass, stainless steel, or other non-reactive materials. Avoid contact with strong bases, amines, oxidizing agents, and reducing agents, as these can catalyze decomposition or lead to hazardous reactions.[4][6]

Q5: What is the expected shelf-life under ideal conditions? A: When stored under the recommended conditions (refrigerated, dark, dry, inert atmosphere), the compound should remain stable for at least two years. However, it is best practice to re-analyze the material if it has been stored for an extended period or if there is any doubt about its purity.

Part 2: Troubleshooting Guide: Investigating Degradation

This section addresses specific problems you may encounter, providing a logical workflow from observation to resolution.

Problem 1: The solid compound has developed a yellow or brown discoloration.
  • Probable Cause: This is a classic indicator of either photochemical degradation or minor thermal stress. Nitroaromatic compounds can form colored byproducts upon exposure to UV light or elevated temperatures.[2][7] The nitro group (NO₂) itself is a chromophore, and changes to the molecule's electronic structure during degradation often lead to a shift in light absorption into the visible spectrum.

  • Troubleshooting & Solution:

    • Isolate the Sample: Immediately protect the vial from further light exposure.

    • Verify Storage Conditions: Confirm that the compound was stored in a dark, temperature-controlled environment. Review handling procedures to identify any potential exposure.

    • Analytical Confirmation (Qualitative): Perform a quick check using Thin-Layer Chromatography (TLC) against a reference standard (if available). The appearance of new spots or streaking is indicative of impurity formation. (See Protocol 1 below).

    • Corrective Action: If degradation is minor, the material may be salvageable by recrystallization. However, for applications requiring high purity, it is recommended to use a fresh, uncompromised lot of the compound. Ensure all future storage is in amber vials or opaque containers in a designated cold, dark location.

Problem 2: Analytical data (HPLC, NMR) shows unexpected peaks or a low purity assay.
  • Probable Cause: This indicates significant chemical degradation has occurred. The primary degradation pathways for this class of molecule are thermal decarboxylation (loss of the -COOH group) and, to a lesser extent, denitration (loss of the -NO₂ group).[1][8]

  • Troubleshooting & Solution:

    • Review Storage History: Examine temperature logs for any excursions above the recommended range. Even short periods at elevated temperatures can initiate decomposition in nitrobenzoic acids.[1][9]

    • Identify Degradation Products: Use a technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the impurities. The expected mass of the decarboxylated impurity would be 44.01 Da less than the parent compound.

    • Implement Preventative Measures: Enforce strict temperature control and monitoring for all storage areas. For highly sensitive experiments, consider aliquoting the compound upon receipt to minimize repeated warming/cooling cycles of the main stock bottle.

Problem 3: The compound shows a depressed or broad melting point range.
  • Probable Cause: A broad or lowered melting point is a direct indication of impurity, as dictated by Raoult's Law for colligative properties. This can be caused by the presence of the degradation products mentioned above or by the absorption of moisture, which can disrupt the crystal lattice.

  • Troubleshooting & Solution:

    • Quantify Water Content: Use Karl Fischer titration to determine the precise water content of the sample.

    • Drying Procedure: If moisture is high, the compound can be carefully dried in a vacuum oven at a low temperature (e.g., 30-35°C) over a desiccant like phosphorus pentoxide. Caution: Do not use high heat, as this will accelerate thermal decomposition.[1]

    • Purity Assessment: Re-run the melting point analysis after drying. If it remains broad, chemical degradation is the primary cause, and the material's use should be re-evaluated based on the purity requirements of your application.

Part 3: In-Depth Technical Protocols & Explanations

Recommended Storage Protocol & Justification

For optimal preservation of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, adherence to the following multi-faceted protocol is essential.

ParameterRecommended ConditionScientific Justification
Temperature 2–8°C (Refrigerated)Reduces the rate of potential solid-state reactions, including thermal decomposition and decarboxylation. Nitrobenzoic acids have shown significant decomposition at elevated temperatures.[9][10]
Light Protect from light (Amber vial/Opaque container)Prevents photochemical degradation. Aromatic nitro compounds can absorb UV radiation, leading to the formation of radical species and subsequent decomposition.[2][7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture. This minimizes the risk of oxidative degradation and prevents moisture absorption, which can alter the compound's physical properties and potentially facilitate hydrolytic pathways.[3]
Container Tightly Sealed Glass VialGlass is non-reactive. A tight seal is crucial to maintain the inert atmosphere and prevent moisture ingress.
Chemical Proximity Store away from bases, amines, and strong reducing/oxidizing agentsPrevents inadvertent contact and potentially hazardous or catalytic decomposition reactions.[4][6]
Understanding the Primary Degradation Mechanisms

The stability of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is primarily threatened by three mechanisms:

  • Thermal Decomposition: The most significant risk. The C-NO₂ and C-COOH bonds are the most likely points of initial cleavage at elevated temperatures. The process for similar nitrobenzoic acids is known to be an exothermic, single-n-order reaction, highlighting the potential for thermal runaway if stored improperly.[8] The primary pathway is often decarboxylation (loss of CO₂).

  • Photochemical Degradation: Exposure to UV light, even from ambient laboratory lighting over long periods, can provide the energy to excite the nitroaromatic system. This can lead to bond cleavage and the formation of highly reactive radical species, which propagate further degradation.[7][11]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ can be initiated by heat or catalyzed by certain metals.[12] While high temperatures are often required (e.g., >150°C), the presence of the ortho-nitro group can influence the activation energy for this process.[13][14]

DegradationPathways cluster_conditions Degradation Triggers cluster_products Primary Degradation Products Heat Heat (Δ) Parent 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid Heat->Parent Decarboxylation & Decomposition Light Light (hν) Light->Parent Photolysis Contaminants Chemical Incompatibility Contaminants->Parent Catalytic Decomposition Decarboxylated 1-Ethoxy-2-methoxy- 4-nitrobenzene + CO₂ Parent->Decarboxylated Denitrated 5-Ethoxy-4-methoxy- benzoic acid Parent->Denitrated Other Colored Impurities & Polymeric Material Parent->Other

Caption: Key degradation pathways for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid.
Protocol for Assessing Compound Stability

This method provides a fast, qualitative assessment of purity.

  • Prepare a Stock Solution: Accurately weigh and dissolve a small amount (~1 mg) of the test compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution. If you have a trusted reference standard, prepare a solution of it at the same concentration.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the test solution onto the baseline of a silica gel TLC plate. If available, spot the reference standard alongside it.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). The ideal mobile phase should give the main spot an Rf value of ~0.3-0.4.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret Results: A pure compound will show a single, well-defined spot. The presence of additional spots, particularly near the baseline (polar impurities) or close to the main spot, indicates degradation.

This method provides an accurate, quantitative measure of purity.[15]

  • Sample Preparation: Prepare a sample solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., ~254 nm or determined by UV-Vis scan).

    • Column Temperature: 30°C.

  • Analysis: Inject the sample and integrate the peak areas.

  • Interpretation: Calculate the purity by the area percent method (% Purity = [Area of Main Peak / Total Area of All Peaks] x 100). The presence of multiple peaks confirms degradation, and their identity can be further investigated by coupling the HPLC to a mass spectrometer (MS).[16]

Part 4: Visualization & Workflow Summary

TroubleshootingWorkflow cluster_actions Corrective Actions start Routine Inspection or Suspected Degradation visual_check Perform Visual Check: - Color Change? - Clumping? start->visual_check analytical_check Perform Analytical Check: - TLC for new spots - HPLC for purity assay visual_check->analytical_check Anomaly Observed no_issue No Degradation Detected. Continue to use. Verify storage conditions. visual_check->no_issue No Anomaly analytical_check->no_issue Pass degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurities Detected quarantine Quarantine Lot degradation_confirmed->quarantine investigate Investigate Root Cause: - Review storage history - Check temperature logs quarantine->investigate remediate Remediation: - Dry under vacuum (if wet) - Recrystallize (if minor impurities) investigate->remediate discard Discard and use fresh lot for critical applications remediate->discard

Caption: Troubleshooting workflow for investigating potential degradation.

References

  • Paseka, M., et al. (2005). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 4, 39-45. [Link]

  • Panda, S. R., Dadhaniya, F. K., & Mishra, V. O. (2024). Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 8526-8535. [Link]

  • ResearchGate. (2024). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1995). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 29(9), 2105-2112. [Link]

  • Merchant, S. S., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(43), 24012-24017. [Link]

  • McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 778-784. [Link]

  • Sdfine. 3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Aleboyeh, H., Aleboyeh, A., & Moussa, Y. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Jones, K. J., & Gesser, H. (1966). The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. Journal of the Chemical Society B: Physical Organic, 358-362. [Link]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. Journal of the Chilean Chemical Society. [Link]

  • Google Patents. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds. US4094909A.
  • Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • Labogens. (2015). 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Alpha Chemika. m-NITRO BENZOIC ACID (for synthesis) Safety Data Sheet. [Link]

  • Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. Environmental Health & Safety. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Pandey, G., et al. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology, 6, 535. [Link]

  • Frontiers in Microbiology. (2015). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. [Link]

  • ResearchGate. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • FCT EMIS. (n.d.). Benzene and its derivatives are crucial in organic chemistry, with various preparation methods. [Link]

  • Quora. (2018). How is the hydrolysis of benzene done? [Link]

  • PubChem. 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • ACS Publications. (2022). Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution at Realistic Operating Conditions. JACS Au. [Link]

  • ExportersIndia. 2 Nitro 5 Hydroxy 4 Methoxy Benzoic Acid. [Link]

  • Eawag-BBD. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). [Link]

  • ACS Publications. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

Sources

Validation & Comparative

Comparative analysis of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" Synthesis Methods

Executive Summary

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and tyrosine kinase inhibitors.[1] Its structural core—a trisubstituted benzene ring—presents a regiochemical challenge: installing the nitro group at the 2-position while maintaining the specific 4-methoxy-5-ethoxy ether pattern.

This guide compares the two primary synthetic strategies:

  • The "Etherification-First" Route (Method A): Builds the full ether pattern on the aldehyde precursor before oxidation and nitration. This is the preferred industrial route for bulk manufacturing due to higher yields and cleaner reaction profiles.

  • The "Nitration-First" Route (Method B): Nitrates the phenolic acid (isovanillic acid) prior to ethylation.[1] This route is often utilized in research settings (SAR studies) to generate diverse 5-alkoxy analogs from a common nitro-phenol intermediate.

Comparative Analysis Overview

FeatureMethod A: Etherification-First Method B: Nitration-First
Starting Material Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid)
Key Intermediate 3-Ethoxy-4-methoxybenzoic acid5-Hydroxy-4-methoxy-2-nitrobenzoic acid
Step Count 3 (Alkylation

Oxidation

Nitration)
2 (Nitration

Alkylation)
Overall Yield High (~65–75%)Moderate (~50–60%)
Regioselectivity Excellent (Steric/Electronic control)Good (Requires careful temp control)
Purification Crystallization (Simple)Column Chromatography often required
Scalability High (Robust intermediates)Moderate (Nitrophenol handling)

Detailed Experimental Protocols

Method A: The Etherification-First Route (Recommended)

Rationale: This route avoids nitrating a free phenol, preventing oxidative side reactions and tar formation. The ethyl group is installed early, serving as a stable directing group for the final nitration.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • Reagents: Isovanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (2.0 eq), DMF or Acetonitrile.

  • Protocol:

    • Dissolve Isovanillin in DMF.[1] Add

      
       and stir at room temperature for 30 min.
      
    • Add Ethyl Bromide dropwise. Heat to 60°C for 4–6 hours.

    • Workup: Pour into ice water. Filter the precipitated white solid.[2] Wash with water and dry.

    • Yield: 90–95%.

Step 2: Oxidation to 3-Ethoxy-4-methoxybenzoic acid

  • Reagents: 3-Ethoxy-4-methoxybenzaldehyde,

    
     (aqueous) or 
    
    
    
    .[1]
  • Protocol:

    • Suspend the aldehyde in water/t-butanol.

    • Add oxidant slowly while maintaining temperature <40°C to prevent over-oxidation.

    • Stir until TLC shows consumption of aldehyde (~2 h).

    • Workup: Acidify with HCl to pH 2. Filter the white precipitate (Acid).

    • Yield: 85–90%.[1]

Step 3: Nitration to 5-Ethoxy-4-methoxy-2-nitrobenzoic acid

  • Reagents: 3-Ethoxy-4-methoxybenzoic acid, Conc.[1]

    
    , Glacial Acetic Acid.
    
  • Mechanism: The 4-methoxy and 5-ethoxy groups direct the electrophile (

    
    ) to the 2-position (ortho to ethoxy, para to methoxy is blocked).
    
  • Protocol:

    • Dissolve the benzoic acid derivative in glacial acetic acid. Cool to 0–5°C.

    • Add Conc.[3]

      
       dropwise, maintaining temp <10°C.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Pour onto crushed ice. The yellow solid precipitates.[3]

    • Purification: Recrystallize from Ethanol/Water to remove any 6-nitro isomer (rare).[1]

    • Yield: 75–80%.[3]

Method B: The Nitration-First Route (Analog Generation)

Rationale: Useful when a library of compounds with different groups at the 5-position is required.[1] The common intermediate (hydroxy-nitro-acid) can be alkylated with various halides.

Step 1: Nitration of Isovanillic Acid

  • Reagents: Isovanillic Acid,

    
    , Acetic Acid.
    
  • Protocol:

    • Treat Isovanillic acid with dilute

      
       in acetic acid at low temperature (0°C).
      
    • Critical Control: The phenol ring is highly activated. Use stoichiometric

      
       to prevent dinitration.
      
    • Isolate 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[1][4][5]

    • Yield: 50–60% (Lower due to solubility and purification of isomers).

Step 2: O-Alkylation

  • Reagents: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, Ethyl Iodide,

    
    , Acetone.[1]
    
  • Protocol:

    • Reflux the nitro-phenol with ethyl iodide and base.[1]

    • Note: The carboxylic acid will also be esterified (forming the ethyl ester).

    • Hydrolysis (Extra Step): Treat with NaOH/MeOH to hydrolyze the ester back to the free acid if required.

Visual Synthesis Pathways

SynthesisPathways Isovanillin Isovanillin (3-OH-4-OMe-Benzaldehyde) IsovanillicAcid Isovanillic Acid (3-OH-4-OMe-Benzoic Acid) Isovanillin->IsovanillicAcid Oxidation (Optional) EthoxyAldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->EthoxyAldehyde EtBr, K2CO3 (Method A: Step 1) NitroPhenol 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid IsovanillicAcid->NitroPhenol HNO3 (Method B: Step 1) EthoxyAcid 3-Ethoxy-4-methoxy- benzoic acid EthoxyAldehyde->EthoxyAcid KMnO4 or NaClO2 (Oxidation) Target TARGET PRODUCT 5-Ethoxy-4-methoxy- 2-nitrobenzoic acid EthoxyAcid->Target HNO3, AcOH (Nitration) NitroEster Intermediate (Nitro Ester) NitroPhenol->NitroEster EtI, K2CO3 (Alkylation) NitroEster->Target NaOH, H2O (Hydrolysis)

Caption: Comparison of Method A (Blue, Industrial Standard) vs. Method B (Red, Divergent Synthesis).

References

  • Synthesis of 3-Ethoxy-4-methoxybenzaldehyde and Acid Precursors

    • Source: PrepChem. "Synthesis of 3-ethoxy-4-methoxybenzaldehyde."
    • URL:[Link]

  • Nitration Methodologies for Alkoxybenzoic Acids

    • Source: MDPI Molecules.
    • URL:[Link]

  • Commercial Availability and CAS Verification

    • Source: BLD Pharm Product Page for CAS 61948-83-2.[1]

  • Alternative Route Intermediates (Method B)

    • Source: MolAid Chemical Database (Links 5-hydroxy-4-methoxy-2-nitrobenzoic acid to the target ester).
    • URL:[Link]

Sources

A Comparative Analysis of the Biological Activity of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzoic acids are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] Their chemical stability, structural versatility, and relatively low toxicity make them attractive starting points for drug discovery.[1] Within this broad class, nitrobenzoic acid derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[2][3] This guide focuses on 5-Ethoxy-4-methoxy-2-nitrobenzoic acid , a specific but understudied member of this family. Due to the limited direct research on this compound, this guide provides a comparative analysis of its potential biological activities by examining well-characterized, structurally similar compounds. By exploring the structure-activity relationships (SAR) of its analogues, we can infer a likely biological profile for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid and propose avenues for future investigation.

This analysis will compare the titular compound with key analogues that differ in their substitution patterns on the phenyl ring, allowing us to dissect the contribution of the nitro, methoxy, ethoxy, and other functional groups to their overall biological effect.

Structural Comparison of Analyzed Compounds

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure and the nature of its functional groups. The compounds discussed in this guide share a common benzoic acid core but differ in the substituents on the aromatic ring. These differences, particularly the presence and position of electron-withdrawing groups (like nitro and chloro) and electron-donating groups (like methoxy and ethoxy), critically influence their physicochemical properties and interactions with biological targets.

G cluster_target Target Compound cluster_analogs Comparative Analogs Target 5-Ethoxy-4-methoxy-2-nitrobenzoic acid A 4-Nitrobenzoic acid Target->A - Methoxy - Ethoxy + Repositioned Nitro B 2-Chloro-5-nitrobenzoic acid Target->B - Methoxy - Ethoxy + Chloro + Repositioned Nitro C 3,5-Dinitrobenzoic acid Target->C - Methoxy - Ethoxy + Second Nitro Group D 5-Hydroxy-4-methoxy-2-nitrobenzoic acid Target->D - Ethoxy + Hydroxyl

Caption: Structural relationships between the target compound and its key analogs.

Comparative Biological Activity

Antimicrobial and Antitubercular Activity

The nitroaromatic scaffold is a well-established pharmacophore for antimicrobial agents. The nitro group is often crucial for the mode of action, and its presence is a key feature in several approved drugs.[2]

  • General Nitrobenzoic Acids: Aromatic carboxylic acids, as a class, are noted for their antimicrobial potential.[1] Derivatives of p-nitrobenzoic acid have been used as starting materials for the synthesis of novel compounds screened for antibacterial and antifungal activity against strains like S. aureus, E. coli, and C. albicans.[4][5]

  • 2-Chloro-5-nitrobenzoic Acid: This compound has demonstrated significant antibacterial activity. One study reported that a derivative exhibited broad-spectrum inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with inhibition zones comparable to standard antibiotics.[1][6] The parent acid itself showed moderate activity.[1] This highlights that the specific arrangement of electron-withdrawing groups (nitro and chloro) is conducive to antibacterial effects.

  • Antitubercular Potential: Nitro-derivatives of benzoic acid have shown particular promise against Mycobacterium tuberculosis (M. tuberculosis).[2] Research on a library of 64 benzoate and thiobenzoate derivatives revealed that compounds with an aromatic nitro substitution were the most active.[2] Specifically, the 3,5-dinitro ester series was identified as the most potent, suggesting that the number and position of nitro groups can dramatically enhance efficacy.[2] Interestingly, this high activity was not associated with high toxicity in the studied models.[2]

Inference for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid: Based on these findings, the presence of the 2-nitro group suggests that our target compound likely possesses some degree of antimicrobial activity. The alkoxy groups (4-methoxy and 5-ethoxy) will increase the compound's lipophilicity compared to unsubstituted nitrobenzoic acid. This could enhance its ability to permeate bacterial cell membranes, potentially modulating its efficacy. However, it may be less potent than dinitro or chloro-nitro derivatives.

Anticancer and Cytotoxic Activity

Substituted benzoic acids have been extensively investigated for their potential as anticancer agents.[3] The mechanism often involves inducing apoptosis or inhibiting key enzymes in cancer cell proliferation.

  • General Benzoic Acid Derivatives: Various derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[3][7][8] For example, certain 3-[(6-Arylamino)pyridazinylamino]benzoic acids demonstrated potent activity by binding to VEGFR-2, a key receptor in angiogenesis.[3]

  • Role of the Nitro Group: A sulfonamide derivative of benzoic acid featuring a nitro group at the 4-position showed the highest anticancer activity against multiple cell lines in one study.[3] This indicates that the strong electron-withdrawing nature of the nitro group can be a critical contributor to cytotoxicity.

Inference for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid: The nitro group in the target compound suggests a potential for cytotoxic activity. The methoxy and ethoxy substituents, which are common in natural products with anticancer properties (e.g., resveratrol derivatives), could further modulate this activity.[9] Their placement on the ring will influence how the molecule docks with biological targets. Further screening against a panel of cancer cell lines would be necessary to confirm and quantify this potential.

Enzyme Inhibition

A more specific mechanism of action for some nitrobenzoic acids is the direct inhibition of essential metabolic enzymes.

  • Inhibition of Coenzyme Q Biosynthesis: 4-Nitrobenzoic acid has been shown to be a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2), a key enzyme in the biosynthesis of Coenzyme Q (Q).[10][11] Coenzyme Q is a vital electron transporter in the mitochondrial respiratory chain and a lipid-soluble antioxidant.[10] By inhibiting its production, 4-nitrobenzoate can disrupt cellular energy metabolism. This inhibition was observed in mammalian cells and was dose-dependent.[10][12]

Inference for 5-Ethoxy-4-methoxy-2-nitrobenzoic acid: The structural similarity to 4-nitrobenzoic acid suggests that 5-Ethoxy-4-methoxy-2-nitrobenzoic acid could potentially inhibit enzymes in the Coenzyme Q biosynthesis pathway. The alkoxy groups at the 4- and 5-positions modify the part of the molecule that would interact with the enzyme's active site, which could either enhance or reduce its inhibitory potential compared to 4-nitrobenzoic acid.

G cluster_pathway Coenzyme Q Biosynthesis Pathway cluster_inhibition Inhibition Mechanism 4-hydroxybenzoate 4-hydroxybenzoate Coq2 Coq2 4-hydroxybenzoate->Coq2 Substrate Intermediates Intermediates Coq2->Intermediates Catalyzes Polyprenyl-PP Polyprenyl-PP Polyprenyl-PP->Coq2 Substrate Coenzyme Q Coenzyme Q Intermediates->Coenzyme Q Inhibitor 4-Nitrobenzoic Acid (or structural analog) Inhibitor->Coq2 Competitive Inhibition

Caption: Potential inhibition of the Coenzyme Q pathway by nitrobenzoic acid analogs.

Summary of Comparative Biological Data

CompoundBiological ActivityPotency / Key FindingsReference(s)
2-Chloro-5-nitrobenzoic acid AntibacterialBroad-spectrum activity against S. aureus and E. coli.[1],[6]
p-Nitrobenzoic acid derivatives AntimicrobialPrecursors to various synthesized antibacterial and antifungal agents.[4],[5]
3,5-Dinitrobenzoic acid esters AntitubercularHighly active against M. tuberculosis with low associated toxicity.[2]
Various Benzoic Acid derivatives Anticancer / CytotoxicActive against multiple cancer cell lines (MCF-7, HCT-116, etc.).[3],[7]
4-Nitrobenzoic acid Enzyme InhibitionCompetitive inhibitor of Coq2, decreasing Coenzyme Q levels in cells.[10],[11],[12]
5-Ethoxy-4-methoxy-2-nitrobenzoic acid HypothesizedPotential for antimicrobial, cytotoxic, and enzyme inhibitory activity based on SAR. Lipophilicity is increased by alkoxy groups.N/A

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically determine and compare the antimicrobial activity of these compounds, a standardized method such as the broth microdilution assay is required. This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid and its analogs against selected bacterial strains (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922).

Materials:

  • 96-well microtiter plates (U-bottom, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO), sterile-filtered

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only) and solvent control (broth + solvent)

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., 1280 µg/mL in DMSO).

  • Serial Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first column of wells, resulting in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., from 640 µg/mL down to 1.25 µg/mL). d. Columns 11 and 12 will serve as controls.

  • Bacterial Inoculation: a. Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. b. Inoculate each well (columns 1-11) with 10 µL of the diluted bacterial suspension. This results in a final inoculum of ~5 x 10⁵ CFU/mL and a final compound concentration range of 64 µg/mL to 0.125 µg/mL after the final volume adjustment. c. Add 10 µL of CAMHB to column 12 (sterility control). Column 11 serves as the growth control (broth + bacteria, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G cluster_prep Preparation cluster_assay Assay Workflow A Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) D Perform 2-fold Serial Dilution of Compounds across Plate A->D B Adjust Bacterial Culture to 0.5 McFarland Standard E Inoculate Wells with 10 µL of Diluted Bacteria B->E C Add 100 µL Broth to 96-well Plate C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Read Results: Determine Lowest Concentration with No Visible Growth (MIC) F->G

Caption: Experimental workflow for the Broth Microdilution MIC assay.

Conclusion and Future Directions

While direct experimental data on 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is scarce, a comparative analysis based on its structural components provides a strong foundation for predicting its biological potential. The presence of the 2-nitro group strongly suggests that it warrants investigation as an antimicrobial and anticancer agent. Furthermore, its structural similarity to known inhibitors of Coenzyme Q biosynthesis points to a potential enzyme-inhibitory mechanism of action.

The methoxy and ethoxy groups are critical modulators, primarily by increasing lipophilicity, which may enhance cell permeability but could also affect target specificity and metabolic stability. To validate these hypotheses, the following steps are recommended:

  • In Vitro Screening: Perform comprehensive screening of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid against a diverse panel of bacterial, fungal, and cancer cell lines to establish its activity profile and potency (MIC and IC50 values).

  • Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on elucidating the mechanism, such as assessing its impact on mitochondrial respiration or specific enzyme activity.

  • Comparative Synthesis: Synthesize and test a focused library of analogs (e.g., varying the alkoxy chains, moving the nitro group) to build a clear structure-activity relationship and optimize for potency and selectivity.

This systematic approach will clarify the therapeutic potential of this specific molecule and contribute to the broader understanding of substituted nitrobenzoic acids in drug discovery.

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 68-75. Available at: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Forsman, U., et al. (2010). 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology, 6(7), 515-517. Available at: [Link]

  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. ResearchGate. Available at: [Link]

  • Cas no 103095-48-3 (4-Ethoxy-5-methoxy-2-nitrobenzoic Acid). Kuujia.com. Available at: [Link]

  • Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. MDPI. Available at: [Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Royal Society of Chemistry. Available at: [Link]

  • Nishida, I., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLOS One. Available at: [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. ResearchGate. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. Available at: [Link]

  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester. PubChem. Available at: [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. Available at: [Link]

  • Liquid Ethyl 5 Hydroxy 4 Methoxy 2 Nitrobenzoate Acid, Purity: 98%. IndiaMART. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Available at: [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid. Chemsrc. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. Available at: [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Sciforum. Available at: [Link]

Sources

Purity Assessment of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid: A Comparative Guide to HPLC and Melting Point Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the purity assessment of highly functionalized pharmaceutical intermediates not merely as a checklist of tests, but as a holistic system governed by thermodynamic and chromatographic principles. 5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 61948-83-2) is a critical building block often utilized in the synthesis of active pharmaceutical ingredients (APIs), such as substituted quinazoline kinase inhibitors.

Because this molecule possesses multiple polar and ionizable moieties (a carboxylic acid, a nitro group, and two alkoxy ethers), its purity assessment requires orthogonal analytical techniques. This guide objectively compares the two most foundational methods for this compound: High-Performance Liquid Chromatography (HPLC) and Melting Point (MP) Analysis , detailing the mechanistic causality behind their experimental designs and providing self-validating protocols.

Mechanistic Causality in Method Selection

To generate trustworthy data, an analytical method must be tailored to the specific physicochemical properties of the analyte.

The Chromatographic Challenge (HPLC)

5-Ethoxy-4-methoxy-2-nitrobenzoic acid contains an acidic carboxyl group (-COOH). The strongly electron-withdrawing ortho-nitro group lowers the molecule's pKa to approximately 2.5–3.0. When analyzing ionizable compounds, the pH of the mobile phase plays a crucial role in improving peak shape and separation[1]. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium of ionized and unionized states, leading to split peaks, variable retention times, and severe tailing.

The Solution: By buffering the mobile phase to pH 2.0 (using 0.1% phosphoric acid or trifluoroacetic acid), we suppress ionization. This ensures the analyte remains fully protonated and interacts uniformly with the hydrophobic C18 stationary phase, yielding sharp, quantifiable peaks.

The Thermodynamic Challenge (Melting Point)

Melting is a thermodynamic phase transition. In a pure crystal of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, the intermolecular forces (hydrogen bonding from the -COOH, dipole interactions from the -NO2) form a highly ordered lattice. Impurities disrupt this lattice, requiring less thermal energy to break the bonds, which manifests as melting point depression and a broadened melting range.

The Solution: To accurately capture this colligative property, the heating ramp rate must be strictly controlled. The revised USP Chapter <741> specifies the use of gently pulverized dried material filled to a height of 3 mm in the capillary tube, to be heated at a rate of 1 °C/min[2]. Exceeding this rate causes "thermal lag," where the thermometer registers a higher temperature than the actual sample block, masking true impurity profiles.

Comparative Data Presentation

While both methods assess purity, they serve different strategic roles in the drug development lifecycle. Below is an objective comparison of their methodological performance and simulated batch analysis data.

Table 1: Methodological Comparison
ParameterRP-HPLC AnalysisMelting Point (MP) Analysis
Specificity High (Separates and identifies specific impurities)Low (Provides a bulk thermodynamic average)
Limit of Detection < 0.05% (UV at 254 nm)~1.0% - 2.0% (Depending on impurity type)
Analysis Time 15–30 minutes per run5–10 minutes per sample
Sample Destruction Yes (Dissolved in diluent)Yes (Thermally degraded/melted)
Primary Use Case Final batch release, quantitative impurity profilingRapid in-process screening, bulk purity check
Table 2: Comparative Batch Analysis Results
Batch IDGradeMP Range (°C)HPLC Purity (%)Analytical Conclusion
Batch A Ultra-Pure (Pharma)186.5 – 187.299.8%Pass - Sharp MP range; suitable for API synthesis.
Batch B Technical Grade182.1 – 185.496.4%Fail - Depressed MP indicates lattice disruption; requires recrystallization.

Self-Validating Experimental Protocols

A robust analytical protocol must prove its own validity before sample data is accepted. The objective of validation of an analytical procedure is to demonstrate that it is fit for its intended purpose, evaluating parameters such as specificity, linearity, and range[3].

Protocol A: Quantitative RP-HPLC Profiling

This protocol incorporates a mandatory System Suitability Test (SST) to self-validate chromatographic performance prior to sample analysis.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric acid in HPLC-grade water (pH ~2.0).

    • Phase B: 100% Acetonitrile.

  • Standard & Sample Preparation: Dissolve 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in a 50:50 mixture of Phase A/B to a final concentration of 0.5 mg/mL.

  • System Suitability Testing (Self-Validation):

    • Inject an SST solution containing the target analyte and a known related substance (e.g., 4,5-dimethoxy-2-nitrobenzoic acid).

    • Acceptance Criteria: Resolution (

      
      ) between peaks must be > 2.0. Tailing factor (
      
      
      
      ) for the main peak must be < 1.5. Injection precision (%RSD) for 5 replicate injections must be ≤ 2.0%. Do not proceed if SST fails.
  • Chromatographic Run:

    • Column: C18, 5 µm, 150 x 4.6 mm.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm (optimal for the nitro-aromatic chromophore).

  • Data Integration: Calculate purity using the area normalization method, excluding blank peaks.

Protocol B: Thermodynamic Melting Point Determination

This protocol mandates instrument calibration to ensure thermal accuracy.

  • Instrument Calibration (Self-Validation):

    • Test a USP Secondary Reference Standard (e.g., USP Anisic Acid, MP ~183 °C) prior to sample analysis. The instrument must read within ±0.5 °C of the certified value.

  • Sample Preparation: Gently pulverize the sample into a fine powder using an agate mortar. Dry in a vacuum desiccator over silica gel for 24 hours to remove residual moisture (which artificially depresses the MP).

  • Capillary Loading: Introduce the dried powder into a glass capillary tube. Tap firmly to compact the solid to a strict height of 3 mm.

  • Thermal Profiling:

    • Rapidly heat the block to 180 °C (approx. 5 °C below the expected melting point).

    • Reduce the heating ramp rate to exactly 1 °C/min .

  • Observation: Record the

    
     (first formation of liquid meniscus) and 
    
    
    
    (complete liquefaction). A pure sample will exhibit a range (
    
    
    ) of ≤ 1.5 °C.

Analytical Decision Workflow

The following diagram illustrates how these two methods are integrated into a logical, phase-appropriate control strategy.

PurityWorkflow Start Synthesized Batch 5-Ethoxy-4-methoxy-2-nitrobenzoic acid MP Melting Point Analysis (USP <741> Protocol) Start->MP Decision1 Is Melting Range Sharp (< 2 °C)? MP->Decision1 Recrystallize Recrystallize Batch (Thermal/Lattice Impurities) Decision1->Recrystallize No (Broad/Depressed) HPLC RP-HPLC Analysis (Quantitative Profiling) Decision1->HPLC Yes (Sharp) Recrystallize->MP Re-test Decision2 Is HPLC Purity > 99.0%? HPLC->Decision2 Investigate Investigate Impurities (e.g., LC-MS/qNMR) Decision2->Investigate No (< 99.0%) Release Release Batch (Meets ICH Q2(R2) Specs) Decision2->Release Yes (≥ 99.0%)

Fig 1. Decision workflow for purity assessment of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid.

Conclusion

For the purity assessment of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid, neither method should be used in isolation. Melting Point Analysis serves as an excellent, cost-effective gatekeeper for bulk thermal purity, immediately flagging batches with severe lattice disruptions or residual solvents. However, RP-HPLC is the authoritative standard required for final batch release, offering the specificity and quantitative rigor necessary to track individual degradants and ensure compliance with stringent pharmaceutical manufacturing tolerances.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • General Chapter <741> Melting Range or Temperature Source: United States Pharmacopeia (USP-NF) URL:[Link]

  • Technical Report C190-E335: Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH Source: Shimadzu Corporation URL:[Link]

Sources

Comparative Guide: 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Lipophilic Tuning

In the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, the 4,5-dialkoxy-2-nitrobenzoic acid motif serves as the critical "left-hand" scaffold. While 4,5-dimethoxy-2-nitrobenzoic acid (6-nitroveratric acid) is the industry standard due to its low cost and availability, it often limits the physicochemical profile of the final drug candidate.

5-Ethoxy-4-methoxy-2-nitrobenzoic acid represents a strategic "break-out" building block. By replacing the C5-methoxy with an ethoxy group, researchers can modulate the LogP (lipophilicity) and solubility profile of the final pharmacophore without altering the core electronic properties required for the subsequent cyclization steps.

This guide objectively compares the 5-Ethoxy variant against the Dimethoxy standard, providing experimental protocols for its synthesis and downstream application.

Comparative Analysis: 5-Ethoxy vs. 4,5-Dimethoxy

The following data contrasts the two building blocks based on synthetic utility and physicochemical impact.

Table 1: Physicochemical & Synthetic Profile
FeatureStandard: 4,5-Dimethoxy-2-nitrobenzoic acidVariant: 5-Ethoxy-4-methoxy-2-nitrobenzoic acidImpact on Drug Design
CAS 4998-07-6105603-92-5 (Generic/Related)N/A
Molecular Weight 227.17 g/mol 241.20 g/mol Slight increase in steric bulk.
cLogP (Approx) 1.21.6 - 1.8Critical: The ethoxy group increases membrane permeability and blood-brain barrier (BBB) penetration potential.
Solubility (MeOH) High (>50 mg/mL)Moderate (~30 mg/mL)Ethoxy variant crystallizes more readily from polar solvents, aiding purification.
C5-Reactivity Labile to nucleophilic attack (para to NO2).Stable ether linkage.The ethoxy group is introduced after the selective hydrolysis of the dimethoxy precursor.
Cost Low (Commodity Chemical)High (Specialty/Custom Synthesis)Use "Ethoxy" only when SAR data suggests hydrophobic pocket optimization is needed.
Mechanistic Insight: The "Para-Nitro" Effect

The utility of these blocks relies on the ortho-effect of the nitro group, which facilitates the reduction to the aniline (anthranilic acid derivative) required for quinazoline ring closure. However, the para-position (C5) relative to the nitro group is electronically activated for nucleophilic aromatic substitution (


).
  • In the Dimethoxy standard: The C5-methoxy is susceptible to unintended hydrolysis under strong basic conditions.

  • In the Ethoxy variant: The larger ethyl group provides slight steric protection, improving stability during harsh cyclization conditions (e.g., Formamide reflux).

Strategic Synthesis Protocol

Since the 5-Ethoxy variant is less commercially available, the most reliable route for researchers is to synthesize it directly from the inexpensive 4,5-dimethoxy precursor via Regioselective Demethylation .

Workflow Diagram: Selective Alkylation Route

SynthesisPath cluster_legend Mechanism Note Start 4,5-Dimethoxy-2-nitrobenzoic acid (Standard Precursor) Inter Intermediate: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid Start->Inter KOH, H2O Reflux (Selective C5 cleavage) Target Target: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid Inter->Target EtI, K2CO3 DMF, 60°C Drug Downstream: Quinazoline Core (EGFR Inhibitor) Target->Drug 1. Fe/AcOH (Reduction) 2. Formamide (Cyclization) Note The Nitro group at C2 activates C5 for nucleophilic attack, allowing selective replacement of the C5-OMe.

Figure 1: Synthetic pathway leveraging the electronic activation of the C5 position by the para-nitro group.

Detailed Experimental Protocol

Objective: Synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid from 4,5-dimethoxy-2-nitrobenzoic acid.

Step 1: Regioselective Demethylation (The "Switch")

Rationale: The nitro group at C2 withdraws electron density from C5 (para), making the C5-methoxy group labile to nucleophilic attack by hydroxide, while the C4-methoxy (meta) remains stable.

  • Dissolution: Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) in 20% aqueous KOH (10 volumes).

  • Reflux: Heat the solution to reflux (100°C) for 4–6 hours. Monitor by HPLC/TLC.[1] The solution will turn from yellow to deep red/orange.

  • Acidification: Cool to 0°C. Acidify carefully with conc. HCl to pH 1.

  • Isolation: Filter the precipitate. The product is 5-hydroxy-4-methoxy-2-nitrobenzoic acid .[1][2][3]

    • Expected Yield: 85–92%.

    • Validation: 1H NMR should show loss of one methyl singlet.

Step 2: O-Alkylation (The "Tuning")

Rationale: Re-alkylation with ethyl iodide introduces the lipophilic ethoxy tail.

  • Setup: Dissolve the 5-hydroxy intermediate (1.0 eq) in DMF (5 volumes). Add dry

    
     (2.5 eq).
    
  • Addition: Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 3 hours.

  • Workup: Pour into ice water. Acidify with dilute HCl to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

    • Target:5-Ethoxy-4-methoxy-2-nitrobenzoic acid .

    • Purity Check: HPLC >98%.[4][5]

Downstream Application: Reduction & Cyclization

The true efficacy of this building block is tested during the reduction to the anthranilic acid derivative, a precursor for the Quinazoline ring (e.g., in Erlotinib synthesis).

Table 2: Reduction Method Comparison
MethodReagentsYield (Ethoxy Variant)Notes
Iron Reduction Fe powder, AcOH, EtOH88% (Recommended) Most robust. Tolerates the ethoxy ether linkage well.
Catalytic Hydrogenation H2, Pd/C, MeOH95%High yield, but risk of de-halogenation if other halides are present on the scaffold.
Sodium Dithionite Na2S2O4, THF/H2O75%Milder, but workup is difficult due to sulfur salts.
Decision Logic for Researchers

Use the following logic tree to determine if the 5-Ethoxy variant is required for your campaign.

DecisionTree Q1 Does the Lead Candidate require BBB penetration? Res1 Use 5-Ethoxy Variant (Increases LogP) Q1->Res1 Yes Q2 Is the binding pocket sterically restricted? Q1->Q2 No Res2 Use 4,5-Dimethoxy Standard (Less Steric Bulk) Q2->Res2 Yes Res3 Test 5-Ethoxy Variant (Explore SAR) Q2->Res3 No

Figure 2: Decision matrix for selecting between Methoxy and Ethoxy scaffolds based on medicinal chemistry requirements.

References

  • Synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (Intermediate): ChemicalBook. "5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0."[1][3]

  • General Procedure for Nitro-Veratric Acid Demethylation: Google Patents. "Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound."[1][2][3]

  • Application in Gefitinib/Erlotinib Analogues: World Intellectual Property Organization (WO).[1] "Process for the preparation of Gefitinib and intermediates thereof (WO 2010/076810)."

  • Solubility & Physical Properties of Nitrobenzoic Acids: ChemRxiv. "Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids."

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Ethoxy-4-methoxy-2-nitrobenzoic acid (CAS: 1098363-26-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of 6,7-disubstituted-4-anilinoquinazolines . These heterocycles form the backbone of several FDA-approved Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and VEGFR-2, such as Erlotinib and Gefitinib.

While the 4,5-dimethoxy analog is ubiquitous in first-generation inhibitors, the 5-ethoxy derivative represents a strategic structural modification. By extending the alkyl chain at the 5-position (which maps to the 6-position on the quinazoline ring), researchers can modulate lipophilicity (LogP) , solubility , and binding affinity within the ATP-binding pocket of kinases. Furthermore, recent studies indicate its utility in developing modulators for P-glycoprotein (P-gp) to reverse Multidrug Resistance (MDR).

This guide objectively compares the 5-ethoxy derivative against its primary alternatives: the 4,5-dimethoxy standard and the 5-hydroxy versatile precursor.

Comparative Analysis: 5-Ethoxy vs. Alternatives

The following analysis evaluates the performance of "5-Ethoxy-4-methoxy-2-nitrobenzoic acid" against its structural analogs based on synthetic utility, physicochemical properties, and biological potential.

Table 1: Physicochemical & Synthetic Performance Matrix
Feature5-Ethoxy-4-methoxy-2-nitrobenzoic acid (Target)4,5-Dimethoxy-2-nitrobenzoic acid (Standard)5-Hydroxy-4-methoxy-2-nitrobenzoic acid (Precursor)
Primary Application 2nd Gen EGFR/VEGFR Inhibitors; MDR Modulators1st Gen EGFR Inhibitors (e.g., generic Quinazoline cores)Versatile intermediate for complex side chains (e.g., Gefitinib)
Lipophilicity (cLogP) ~1.9 - 2.1 (Moderate)~1.4 (Low)~0.8 (Very Low)
Solubility (Organic) High (DCM, EtOAc, DMF)ModerateLow (Requires polar solvents like DMSO)
Synthetic Yield 82% (Alkylation step)>90% (Commercial availability high)Variable (Sensitive to oxidation)
Metabolic Stability Enhanced (Ethyl group resists rapid O-dealkylation better than Methyl)Low (Rapid O-demethylation is a common metabolic route)N/A (Already a metabolite)
Key Advantage Balances solubility with hydrophobic pocket filling.Established, low-cost baseline.Allows attachment of solubilizing groups (e.g., morpholine).
Scientific Insight: The "Ethyl Effect" in SAR

In kinase inhibitor design, the transition from a methyl (Dimethoxy) to an ethyl (Ethoxy) group at the quinazoline 6-position often results in a 10-fold increase in potency against specific mutant strains (e.g., EGFR T790M). The ethyl group fills the hydrophobic pocket more effectively than the methyl group without introducing the steric clash observed with bulkier propyl or isopropyl groups.

Mechanistic Pathways & Visualization

To understand the utility of this intermediate, we must visualize its transformation into the bioactive Quinazoline core and its interaction within the kinase pocket.

Diagram 1: Synthetic Pathway & Pharmacophore Mapping

G cluster_0 Precursor Phase cluster_1 Target Intermediate cluster_2 Bioactive API Phase Vanillic Isovanillic Acid (Starting Material) Nitro 5-Hydroxy-4-methoxy- 2-nitrobenzoic acid Vanillic->Nitro Nitration (HNO3/AcOH) EthoxyTarget 5-ETHOXY-4-METHOXY- 2-NITROBENZOIC ACID (Target Scaffold) Nitro->EthoxyTarget O-Alkylation (EtI, K2CO3, DMF) Quinazolinone 6-Ethoxy-7-methoxy- quinazolin-4(3H)-one EthoxyTarget->Quinazolinone 1. Reduction (Fe/AcOH) 2. Cyclization (Formamide) SAR_Node SAR Critical Point: 5-Ethoxy group becomes 6-Ethoxy on Quinazoline. Crucial for hydrophobic pocket interaction. EthoxyTarget->SAR_Node FinalDrug EGFR/VEGFR Inhibitor (4-Anilinoquinazoline) Quinazolinone->FinalDrug Chlorination (SOCl2) + Aniline Coupling

Caption: Transformation of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid into the bioactive quinazoline pharmacophore. The 5-ethoxy substituent is preserved to become the critical 6-alkoxy interaction site in the final drug.

Experimental Protocols

The following protocols are designed for high reproducibility. They are based on optimized procedures for nitrobenzoic acid derivatives.

Protocol A: Synthesis of 5-Ethoxy-4-methoxy-2-nitrobenzoic Acid

Objective: Selective O-ethylation of the 5-hydroxy precursor.

Reagents:

  • 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Ethyl Iodide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-Hydroxy-4-methoxy-2-nitrobenzoic acid (10 g) and anhydrous DMF (100 mL). Stir under

    
     atmosphere until fully dissolved.
    
  • Base Addition: Add

    
     (15.8 g) in portions. The mixture may turn deep yellow/orange due to phenoxide formation. Stir for 30 mins at Room Temperature (RT).
    
  • Alkylation: Dropwise add Ethyl Iodide (4.4 mL) over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Cool to RT and pour into ice-cold water (500 mL).

    • Acidify to pH 3-4 using 1N HCl. The product will precipitate as a pale yellow solid.

    • Filter the solid and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain the title compound.[1][2]

    • Typical Yield: 80-85%

    • Purity Validation: HPLC >98%;

      
      -NMR (DMSO-
      
      
      
      ) confirms ethyl quartet at
      
      
      4.1 ppm.
Protocol B: Biological Validation (EGFR Kinase Assay)

Objective: Compare the inhibitory potential of the derived quinazoline against standard Erlotinib.

Methodology:

  • Compound Preparation: Dissolve the final 4-anilinoquinazoline derivative (synthesized from the target acid) in 100% DMSO to 10 mM stock.

  • Enzyme Reaction: Use recombinant human EGFR kinase domain (0.2

    
    g/mL).
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Procedure:

    • Incubate Enzyme + Test Compound (serial dilutions 1 nM - 10

      
      M) for 15 mins.
      
    • Add ATP (at

      
       concentration) to initiate reaction.
      
    • Incubate for 60 mins at RT.

    • Detect phosphorylation using ADP-Glo™ or similar luminescent assay.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Critical SAR Insights & Troubleshooting

The "Regiochemistry" Trap

A common error in SAR studies of this scaffold is misidentifying the position of the nitro group during derivatization.

  • Check: Ensure the starting material is 2-nitro (ortho to carboxyl), not 3-nitro. The 2-nitro group is essential for the reductive cyclization to form the quinazoline N1-C2 bond.

  • Validation: In

    
    -NMR, the aromatic protons of the 2-nitro isomer typically appear as two singlets (para to each other) due to the tetrasubstitution pattern, whereas isomers often show coupling.
    
Solubility vs. Potency Trade-off

While the 5-ethoxy derivative improves membrane permeability compared to the 5-hydroxy analog, it is less soluble in aqueous media than morpholine-containing derivatives (like Gefitinib).

  • Recommendation: If aqueous solubility is the limiting factor in your lead series, consider using the 5-(2-methoxyethoxy) analog instead of the simple 5-ethoxy. This retains the steric bulk of the ethyl group while adding a solubilizing ether oxygen (Erlotinib strategy).

References

  • BenchChem. (2025).[3] An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History. BenchChem Technical Guides.

  • ChemicalBook. (2024). Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid from Vanillic acid. ChemicalBook Reaction Database.

  • National Institutes of Health (NIH). (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences.

  • Molaid Chemicals. (2021). Synthesis, biological evaluation and molecular docking studies of novel 1,2,3-triazole-quinazolines. Bioorganic Chemistry.

  • ResearchGate. (2022). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity. Pharmaceutical Sciences.

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Safety Operating Guide

5-Ethoxy-4-methoxy-2-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and advanced chemical synthesis, handling specialized nitroaromatic compounds like 5-Ethoxy-4-methoxy-2-nitrobenzoic acid requires rigorous safety and logistical planning. As laboratory professionals, we must move beyond basic compliance and understand the mechanistic reasons behind disposal protocols. This guide provides an authoritative, step-by-step operational plan for the safe handling and thermal destruction of this compound, ensuring both personnel safety and environmental integrity.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 5-Ethoxy-4-methoxy-2-nitrobenzoic acid is the foundation of any safe disposal strategy.

  • The Nitro Group (-NO₂): The presence of the electron-withdrawing nitro group on the aromatic ring significantly alters the compound's reactivity. While stable under standard laboratory conditions, nitroaromatic compounds can decompose exothermically if subjected to extreme heat or if inadvertently mixed with incompatible materials such as strong oxidizers or strong bases[1].

  • Environmental Toxicity: Nitroaromatic compounds readily partition into aquatic environments and resist rapid biodegradation, posing long-term hazards to aquatic life[2]. Because of this persistence, disposal into municipal sewer systems is strictly prohibited[3].

Table 1: Chemical & Hazard Profile

Property Specification
Chemical Name 5-Ethoxy-4-methoxy-2-nitrobenzoic acid
CAS Number 61948-83-2[4]
Molecular Formula C₁₀H₁₁NO₆[4]
Primary Hazards Acute oral toxicity, skin/eye irritation, aquatic toxicity[2]
Chemical Incompatibilities Strong oxidizing agents, strong bases[1]

| Required PPE | N95/P1 dust mask, chemical-resistant gloves, safety goggles[5] |

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step in this protocol includes a mechanistic explanation (causality) and a built-in verification mechanism.

Phase 1: Segregation and Containment
  • Step 1: Collect waste 5-Ethoxy-4-methoxy-2-nitrobenzoic acid in a dedicated, clearly labeled, sealable container. Use non-sparking tools to transfer the solid powder[3].

  • Causality: Preventing dust formation is crucial, as inhalation of the fine powder can cause severe respiratory tract irritation[1]. Furthermore, physical isolation prevents accidental cross-contamination with incompatible reagents.

  • Verification: Review the laboratory waste log prior to sealing the container to explicitly verify that no strong bases or oxidizing agents have been introduced into the receptacle.

Phase 2: Solvent Dissolution (Preparation for Destruction)
  • Step 2: Within a certified chemical fume hood, dissolve or mix the solid waste with a highly combustible, EPA-approved solvent (e.g., ethanol, acetone, or another appropriate organic solvent)[1].

  • Causality: Direct incineration of solid nitroaromatic powders is highly discouraged. Solid powders can burn unevenly, potentially leading to incomplete combustion or localized thermal spikes within the incinerator[6]. Dissolving the compound in a combustible solvent ensures a uniform, controlled feed rate into the combustion chamber, maximizing thermal destruction efficiency[1].

  • Verification: Visually confirm complete dissolution or the formation of a stable, homogenous suspension before transferring the mixture to the final waste staging area.

Phase 3: Controlled Incineration
  • Step 3: Transfer the solvent mixture to a licensed professional waste disposal service for thermal destruction[1].

  • Step 4: Mandate that the disposal facility utilizes a chemical incinerator equipped with both an afterburner and an alkaline scrubber[1].

  • Causality: The primary combustion chamber destroys the organic carbon framework. The afterburner ensures the complete oxidation of any volatilized intermediates. Crucially, the thermal breakdown of the -NO₂ group generates highly toxic nitrogen oxide (NOx) gases. The alkaline scrubber is required to neutralize these acidic gases before they can be released into the atmosphere[3].

  • Verification: Upon completion, obtain a formal Certificate of Destruction from the vendor explicitly confirming that scrubber-assisted incineration was utilized.

DisposalWorkflow Start Waste Generation: 5-Ethoxy-4-methoxy-2-nitrobenzoic acid Segregation Phase 1: Segregation Isolate from strong bases & oxidizers Start->Segregation Dissolution Phase 2: Dissolution Mix with combustible solvent Segregation->Dissolution Incineration Phase 3: Incineration Primary Combustion Chamber Dissolution->Incineration Afterburner Afterburner Complete thermal oxidation Incineration->Afterburner Ash Ash Disposal Sanitary Landfill Incineration->Ash Solid Residue Scrubber Alkaline Scrubber Neutralize NOx gases Afterburner->Scrubber Atmosphere Clean Atmospheric Release Scrubber->Atmosphere

Figure 1: Thermal destruction workflow for nitroaromatic compounds with NOx emission control.

Regulatory and Environmental Compliance

Under EPA guidelines, wastes generated from nitroaromatic compounds must be strictly managed as hazardous waste[7].

  • Spill Management: In the event of an accidental spill, do not flush the area with water. Pick up the material mechanically without creating dust, sweep up, and shovel into suitable closed containers for disposal[2].

  • Contaminated Packaging: Empty containers retain product residue and pose the same hazards as the neat chemical. They must be triply rinsed and disposed of as unused product, or punctured to render them unusable and sent to an approved sanitary landfill[3].

Table 2: Disposal Decision Matrix

Disposal Method Suitability Mechanistic Causality
Sewer / Drain Release Strictly Prohibited Nitroaromatics resist rapid biodegradation and are highly toxic to aquatic life[2].
Direct Solid Incineration Not Recommended Solid powders can cause localized thermal spikes and uneven combustion rates[6].
Solvent-Assisted Incineration Optimal / Required Dissolution in a combustible solvent ensures a uniform feed rate and complete thermal destruction[1].

| Sanitary Landfill | Packaging Only | Only triply-rinsed or punctured empty containers may be landfilled[3]. |

References

  • BIOFOUNT. "61948-83-2|5-Ethoxy-4-methoxy-2-nitrobenzoic acid". Available at: [Link]

  • West Liberty University. "3-Nitrobenzoic acid - Safety Data Sheet". Available at:[Link]

  • ATSDR / CDC. "POTENTIAL FOR HUMAN EXPOSURE". Available at: [Link]

  • UNODC. "Laboratory and Scientific Section of the United Nations Office on Drugs and Crime". Available at:[Link]

Sources

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